1-(3-Acetylphenyl)-3-benzylthiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
Molecular Formula |
C16H16N2OS |
|---|---|
Molecular Weight |
284.4g/mol |
IUPAC Name |
1-(3-acetylphenyl)-3-benzylthiourea |
InChI |
InChI=1S/C16H16N2OS/c1-12(19)14-8-5-9-15(10-14)18-16(20)17-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H2,17,18,20) |
InChI Key |
XAPBCZWFZMYGDB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC=CC=C2 |
solubility |
6.4 [ug/mL] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Acetylphenyl)-3-benzylthiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 1-(3-Acetylphenyl)-3-benzylthiourea. Thiourea derivatives are a significant class of compounds in medicinal chemistry and materials science, known for a wide range of biological activities and as versatile intermediates for heterocyclic synthesis.[1] This document outlines a detailed protocol for its preparation and a thorough process for its structural elucidation and characterization.
Synthesis of this compound
The synthesis of unsymmetrical thioureas is most commonly and efficiently achieved through the reaction of an amine with an isothiocyanate.[2][3][4] This method offers high yields and great structural diversity. The proposed synthesis of this compound follows this established pathway, reacting 3-aminoacetophenone with benzyl isothiocyanate.
Materials and Reagents:
-
3-Aminoacetophenone
-
Benzyl isothiocyanate
-
Acetone (anhydrous)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional)
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-aminoacetophenone (1.0 equivalent) in 30 mL of anhydrous acetone.
-
Begin stirring the solution at room temperature.
-
To this stirring solution, add benzyl isothiocyanate (1.0 equivalent) dropwise over a period of 10-15 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). For many thiourea syntheses of this type, the reaction proceeds readily at room temperature, often resulting in the precipitation of the product.[5] If the reaction is slow, it can be gently heated to reflux for 2-4 hours.
-
Upon completion of the reaction (indicated by the consumption of starting materials via TLC), the resulting precipitate is collected by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold acetone and then with hexane to remove any unreacted starting materials and impurities.
-
The purified product, this compound, is then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Characterization of this compound
The structure and purity of the synthesized compound must be confirmed through various analytical techniques. This includes determining its physical properties and analyzing its spectroscopic data.
-
Melting Point Determination:
-
A small amount of the dried, crystalline product is packed into a capillary tube.
-
The melting point is determined using a standard melting point apparatus with a slow heating rate (e.g., 1 °C/minute) to ensure accuracy.[6]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
An FT-IR spectrum is recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹.[7][8]
-
The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[9]
-
The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz).[6]
-
The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard.
-
The chemical shifts (δ), multiplicity, coupling constants (J), and integration of the signals are analyzed to confirm the proton and carbon framework of the molecule.
-
-
Mass Spectrometry (MS):
-
The mass spectrum is obtained using a mass spectrometer, commonly with Electrospray Ionization (ESI) or Electron Impact (EI) techniques.[10][11]
-
The analysis provides the molecular ion peak (M⁺ or [M+H]⁺), which confirms the molecular weight of the compound. The fragmentation pattern can offer further structural information.
-
The following tables summarize the expected physicochemical and spectroscopic data for this compound. Note: As no specific experimental data has been published for this exact compound, the values presented are illustrative and based on typical data for analogous thiourea derivatives.
Table 1: Physicochemical and Elemental Analysis Data (Illustrative)
| Property | Expected Value |
| Molecular Formula | C₁₆H₁₆N₂OS |
| Molecular Weight | 284.38 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 140 - 160 °C (Typical range for derivatives) |
| Elemental Analysis (%) | C, 67.58; H, 5.67; N, 9.85; S, 11.28 |
Table 2: Key FT-IR Spectral Data (Illustrative)
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 3150 - 3300 | N-H Stretching | Medium |
| 3000 - 3100 | Aromatic C-H Stretching | Medium |
| 2850 - 2950 | Aliphatic C-H Stretching | Weak |
| ~1680 | C=O (Acetyl) Stretching | Strong |
| 1500 - 1600 | Aromatic C=C Stretching | Medium |
| 1200 - 1350 | C=S Stretching (Thioamide) | Strong |
Table 3: ¹H NMR Spectral Data (Illustrative, 400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | N-H (Ar-NH) |
| ~8.5 | Triplet | 1H | N-H (CH₂-NH) |
| 7.20 - 8.00 | Multiplet | 9H | Aromatic-H |
| ~4.80 | Doublet | 2H | -CH₂ -Ph |
| ~2.60 | Singlet | 3H | -C(=O)CH₃ |
Table 4: ¹³C NMR Spectral Data (Illustrative, 100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~198.0 | C =O (Acetyl) |
| ~181.0 | C =S (Thiourea) |
| 120.0 - 140.0 | Aromatic C |
| ~48.0 | -C H₂-Ph |
| ~27.0 | -C(=O)C H₃ |
Table 5: Mass Spectrometry Data (Illustrative)
| m/z Value | Assignment |
| 285.1 | [M+H]⁺ (Molecular ion peak) |
| 284.1 | [M]⁺ |
| 149.1 | [C₇H₇NCS]⁺ (Benzyl isothiocyanate fragment) |
| 135.1 | [C₈H₉NO]⁺ (3-Aminoacetophenone fragment) |
| 91.1 | [C₇H₇]⁺ (Tropylium ion) |
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of the synthesized compound.
This guide provides a robust framework for the synthesis and detailed characterization of this compound. The outlined protocols are based on well-established chemical principles for this class of compounds and should be readily adaptable by professionals in relevant scientific fields.
References
- 1. researchgate.net [researchgate.net]
- 2. ijacskros.com [ijacskros.com]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. ijcrr.com [ijcrr.com]
- 9. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]
- 10. tsijournals.com [tsijournals.com]
- 11. tsijournals.com [tsijournals.com]
An In-depth Technical Guide to 1-(3-Acetylphenyl)-3-benzylthiourea: Physicochemical Properties, Synthesis, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and the potential biological activities of the novel compound 1-(3-Acetylphenyl)-3-benzylthiourea. While specific experimental data for this compound is not extensively available in public literature, this document compiles predicted data, information from analogous structures, and established experimental protocols to serve as a foundational resource for researchers. The guide details a feasible synthesis pathway, outlines methodologies for crucial analytical experiments, and explores potential mechanisms of action, particularly in the context of cancer-related signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Due to the limited availability of direct experimental data for this compound, the following table summarizes predicted values and data from structurally similar compounds to provide an estimated profile.
| Property | Predicted/Analogous Value | Method of Determination/Prediction |
| Molecular Formula | C₁₆H₁₆N₂OS | - |
| Molecular Weight | 284.38 g/mol | - |
| Melting Point | Not available (expected to be a solid at room temperature) | Differential Scanning Calorimetry (DSC) |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, acetone) | Shake-flask method |
| LogP (o/w) | ~3.5 - 4.5 | Predicted using software (e.g., ChemDraw, XLogP3) or determined by the shake-flask method[1][2][3] |
| pKa | ~10-12 (Thiourea N-H) | Spectrophotometric or potentiometric titration[1][4][5] |
| Hydrogen Bond Donors | 2 | Calculated from structure |
| Hydrogen Bond Acceptors | 2 | Calculated from structure |
| Rotatable Bonds | 5 | Calculated from structure |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a straightforward and common method for preparing N,N'-disubstituted thioureas: the reaction of an amine with an isothiocyanate. In this case, 3-aminoacetophenone serves as the amine precursor and benzyl isothiocyanate is the source of the thiourea backbone.
Proposed Synthesis of this compound
A general and reliable method for the synthesis of the title compound involves the reaction of 3-aminoacetophenone with benzyl isothiocyanate in a suitable solvent.
Detailed Experimental Protocol for Synthesis
Materials:
-
3-Aminoacetophenone
-
Benzyl isothiocyanate
-
Acetone (anhydrous)
-
Hexane
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminoacetophenone (1.0 equivalent) in anhydrous acetone.
-
To this solution, add benzyl isothiocyanate (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product and wash with cold hexane to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.
-
Dry the purified product under vacuum.
Experimental Protocol for Physicochemical Property Determination
The shake-flask method is a standard procedure for the experimental determination of LogP.[1][2]
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other).
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to separate the n-octanol and water layers.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Potential Biological Activities and Signaling Pathways
Thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural motifs within this compound, namely the acetylphenyl and benzyl groups, suggest potential for significant biological effects.
Anticancer Activity
Many thiourea derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. A plausible mechanism of action for these compounds is the inhibition of protein kinases involved in cell proliferation and survival signaling pathways. One of the most frequently implicated pathways is the RAS-RAF-MEK-ERK (MAPK) pathway, which is often dysregulated in cancer.
Thiourea derivatives can act as inhibitors of key kinases in this pathway, such as RAF or MEK, by competing with ATP for the kinase's binding site. This inhibition would block downstream signaling, leading to decreased cell proliferation and induction of apoptosis.
Experimental Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound is a compound with significant potential for biological activity, particularly in the realm of anticancer research. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. While the data presented is largely based on predictions and analogous compounds, the detailed experimental protocols offer a clear path for researchers to undertake empirical studies. Further investigation is warranted to fully elucidate the physicochemical properties and therapeutic potential of this promising molecule.
References
- 1. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciforschenonline.org [sciforschenonline.org]
- 3. alfachemic.com [alfachemic.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1-(3-Acetylphenyl)-3-benzylthiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(3-Acetylphenyl)-3-benzylthiourea, a molecule of interest in medicinal chemistry and drug discovery. This document details its chemical identity, a proposed synthetic route with a detailed experimental protocol, and a summary of the potential biological activities of this class of compounds.
Chemical Identity and Properties
While a specific CAS number for this compound is not indexed in major chemical databases, its IUPAC name is definitively 1-(3-acetylphenyl)-3-(phenylmethyl)thiourea . The chemical structure is characterized by a central thiourea core linking a 3-acetylphenyl group and a benzyl group.
Table 1: Physicochemical Data of this compound and Related Analogs
| Property | Value for this compound (Predicted) | Representative Data for N-(Aryl)-N'-(benzyl)thiourea Analogs |
| Molecular Formula | C₁₆H₁₆N₂OS | C₁₄H₁₄N₂S (1-Benzyl-3-phenylthiourea) |
| Molecular Weight | 284.38 g/mol | 242.34 g/mol (1-Benzyl-3-phenylthiourea) |
| Melting Point (°C) | Data not available | 148-150 (1-Benzyl-3-phenylthiourea) |
| Appearance | White to off-white solid (Predicted) | Crystalline solid |
| Solubility | Soluble in acetone, DMSO, DMF; sparingly soluble in alcohols. | Similar solubility profiles are expected. |
Synthesis of this compound
The synthesis of this compound can be readily achieved through the nucleophilic addition of benzylamine to 3-acetylphenyl isothiocyanate. The latter is a commercially available starting material (CAS No. 3125-71-1).
Proposed Synthetic Scheme
Caption: Synthetic route for this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of N,N'-disubstituted thioureas.
Materials:
-
3-Acetylphenyl isothiocyanate (1.0 eq)
-
Benzylamine (1.0 eq)
-
Anhydrous Acetone
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-acetylphenyl isothiocyanate (1.0 eq) in anhydrous acetone.
-
Addition of Amine: To the stirred solution, add benzylamine (1.0 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: Upon completion of the reaction, the product often precipitates from the solution. The precipitation can be further induced by cooling the mixture in an ice bath.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold acetone or a minimal amount of diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Table 2: Representative Spectroscopic Data for N-Aryl-N'-benzylthiourea Analogs
| Data Type | Representative Chemical Shifts (ppm) or Frequencies (cm⁻¹) |
| ¹H NMR | δ 10.0-9.0 (s, 1H, NH), δ 8.0-6.8 (m, Ar-H), δ 4.8 (d, 2H, CH₂), δ 2.5 (s, 3H, COCH₃) |
| ¹³C NMR | δ ~180 (C=S), δ ~198 (C=O), δ 140-120 (Ar-C), δ ~48 (CH₂), δ ~26 (CH₃) |
| FT-IR (cm⁻¹) | 3350-3200 (N-H stretch), 1680-1660 (C=O stretch), 1550-1500 (C=S stretch) |
Note: The exact chemical shifts and frequencies will vary for the title compound.
Biological Activity and Signaling Pathways
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antioxidant properties.[1] Their mechanism of action often involves the inhibition of key enzymes or interference with cellular signaling pathways.
Potential Anticancer Mechanisms
Several thiourea-containing compounds have been investigated as anticancer agents. They can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[2] For instance, some thiourea derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the RAF-MEK-ERK (MAPK) signaling pathways, both of which are pivotal in tumor angiogenesis and cancer cell proliferation.[3]
Caption: Potential inhibition of pro-cancer signaling pathways by thiourea derivatives.
Summary and Future Directions
This compound is a readily synthesizable compound belonging to a class of molecules with significant therapeutic potential. The presence of the acetylphenyl and benzyl moieties provides a scaffold for further structural modifications to optimize biological activity. Future research should focus on the synthesis and purification of this specific compound, followed by comprehensive spectroscopic characterization and in-vitro biological evaluation against a panel of cancer cell lines and microbial strains to determine its specific activities and potential as a lead compound in drug discovery programs.
References
Spectral Data Analysis of 1-(3-Acetylphenyl)-3-benzylthiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectral data for the compound 1-(3-Acetylphenyl)-3-benzylthiourea. In the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of its constituent chemical moieties and data from closely related compounds, offering a robust reference for researchers involved in the synthesis, characterization, and application of novel thiourea derivatives.
Predicted Spectral Data
The predicted spectral data for this compound are summarized in the following tables. These values are derived from established principles of spectroscopy and analysis of spectral data for analogous structures, including 3-aminoacetophenone, benzyl isothiocyanate, and various N-aryl-N'-benzylthiourea derivatives.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.5 - 9.0 | Broad Singlet | 1H | N-H (thiourea, adjacent to acetylphenyl) |
| ~8.0 | Triplet | 1H | Ar-H (H-2 of acetylphenyl) |
| ~7.8 | Doublet of Doublets | 1H | Ar-H (H-6 of acetylphenyl) |
| ~7.5 | Triplet | 1H | Ar-H (H-5 of acetylphenyl) |
| ~7.3-7.4 | Multiplet | 5H | Ar-H (benzyl group) |
| ~7.2 | Doublet of Doublets | 1H | Ar-H (H-4 of acetylphenyl) |
| ~6.0 - 6.5 | Broad Triplet | 1H | N-H (thiourea, adjacent to benzyl) |
| ~4.8 | Doublet | 2H | -CH₂- (benzyl) |
| 2.6 | Singlet | 3H | -COCH₃ (acetyl) |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | C=O (acetyl) |
| ~181 | C=S (thiourea) |
| ~140 | Ar-C (C-1 of acetylphenyl) |
| ~138 | Ar-C (C-3 of acetylphenyl) |
| ~137 | Ar-C (ipso-C of benzyl) |
| ~130 | Ar-CH (C-5 of acetylphenyl) |
| ~129.5 | Ar-CH (para-C of benzyl) |
| ~129 | Ar-CH (ortho-C of benzyl) |
| ~128 | Ar-CH (meta-C of benzyl) |
| ~125 | Ar-CH (C-6 of acetylphenyl) |
| ~123 | Ar-CH (C-4 of acetylphenyl) |
| ~120 | Ar-CH (C-2 of acetylphenyl) |
| ~50 | -CH₂- (benzyl) |
| ~27 | -CH₃ (acetyl) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Medium, Broad | N-H stretching (thiourea) |
| 3000-3100 | Medium | Aromatic C-H stretching |
| 2900-3000 | Weak | Aliphatic C-H stretching |
| ~1680 | Strong | C=O stretching (acetyl ketone) |
| 1580-1600 | Medium-Strong | C=C stretching (aromatic) |
| ~1500 | Medium-Strong | N-H bending and C-N stretching |
| ~1360 | Medium | C-H bending (methyl of acetyl) |
| ~1250 | Strong | C=S stretching (thiourea) |
| 700-900 | Strong | Aromatic C-H out-of-plane bending |
Table 4: Predicted Mass Spectrometry (ESI+) Data
| m/z | Ion | Predicted Fragmentation Pathway |
| 285.10 | [M+H]⁺ | Molecular ion |
| 267.09 | [M+H - H₂O]⁺ | Loss of water from the molecular ion |
| 194.07 | [M+H - C₇H₇N]⁺ | Cleavage of the benzylamine moiety |
| 177.05 | [M+H - C₇H₇NS]⁺ | Cleavage of benzyl isothiocyanate |
| 150.06 | [C₈H₈NO]⁺ | 3-acetylphenylaminium ion |
| 134.05 | [C₈H₈N]⁺ | Benzyl isothiocyanate fragment |
| 91.05 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |
Experimental Protocols
The following are detailed, standard methodologies for the acquisition of the spectral data presented above. These protocols are intended to serve as a guide for researchers aiming to characterize this compound or similar novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters: Spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Parameters: Spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin, transparent pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) and pressing the mixture under high pressure.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmission.
-
Acquisition Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 32 scans.
-
-
Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet. The resulting spectrum will show the infrared absorption bands of the sample.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Acquisition:
-
Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and major fragment ions. The high-resolution data allows for the determination of the elemental composition of the observed ions.
Visualizations
The following diagrams illustrate the logical relationships and workflows involved in the spectral analysis of this compound.
Caption: Logical flow of structural elucidation.
Caption: General experimental workflow.
A Technical Guide to the Biological Activities of Acetylphenyl Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. Among these, acetylphenyl thiourea derivatives have garnered significant attention due to their potential therapeutic applications, including antimicrobial, antitumor, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into acetylphenyl thiourea derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
Synthesis of Acetylphenyl Thiourea Derivatives
The synthesis of acetylphenyl thiourea derivatives typically involves a multi-step process. A general and widely adopted method is the reaction of an appropriately substituted acetylphenyl isothiocyanate with a primary or secondary amine. The isothiocyanate intermediate is often generated in situ from the corresponding acetylphenyl amine.
A representative synthetic scheme involves the reaction of 4-aminoacetophenone with phenyl isothiocyanate in a suitable solvent like dry toluene, followed by further modifications to introduce pyrazole moieties.[1] Another common approach is the condensation of an acid chloride with ammonium thiocyanate, followed by the reaction of the resulting isothiocyanate with a heterocyclic amine.[2]
Biological Activities and Quantitative Data
Acetylphenyl thiourea derivatives have demonstrated a wide array of biological activities. The following sections summarize the key findings and present the quantitative data in a structured format for comparative analysis.
Antimicrobial Activity
These derivatives have shown promising activity against various bacterial and fungal strains. Their mechanism of action is believed to involve the disruption of the bacterial cell wall and interference with essential enzymatic processes.[2][3]
Table 1: Minimum Inhibitory Concentration (MIC) of Acetylphenyl Thiourea Derivatives against Various Microbial Strains
| Compound/Derivative | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference |
| 1-(4-acetylphenyl)-3-phenylthiourea based pyrazoles | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40-50 | [1] | |
| N-acyl thiourea with 6-methylpyridine moiety | E. coli ATCC 25922 | 625 (MBIC) | [2] | |
| Thiouracil derivative TD4 | Methicillin-resistant Staphylococcus aureus (MRSA) | 2–16 | [4] |
MBIC: Minimum Biofilm Inhibitory Concentration
Antitumor Activity
The anticancer potential of acetylphenyl thiourea derivatives has been extensively studied against various cancer cell lines. Their mechanisms of action are multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and suppression of angiogenesis.[5][6][7]
Table 2: Cytotoxic Activity (IC50) of Acetylphenyl Thiourea Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(Trifluoromethyl)phenylthiourea analogs | Human colon cancer (SW480, SW620), Prostate cancer (PC3), Leukemia (K-562) | ≤ 10 | [6] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | Lung cancer (A549) | 0.2 | [8] |
| Diarylthiourea derivative | Breast cancer (MCF-7) | 338.33 ± 1.52 | [9] |
| N-allyl-N'-(benzoylcarbamothioyl)benzamide | - | - | [10] |
Anti-inflammatory Activity
Several acetylphenyl thiourea derivatives have exhibited significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[11][12]
Table 3: Anti-inflammatory Activity of Acetylphenyl Thiourea Derivatives
| Compound/Derivative | Assay | Inhibition (%) / IC50 (µM) | Reference |
| Naproxen thiourea derivative with m-anisidine (4) | Carrageenan-induced paw edema (in vivo) | 54.01% inhibition | [11] |
| Naproxen thiourea derivative with N-methyl tryptophan methyl ester (7) | Carrageenan-induced paw edema (in vivo) | 54.12% inhibition | [11] |
| Naproxen thiourea aromatic amine derivative (4) | 5-LOX inhibition (in vitro) | IC50 = 0.30 µM | [13] |
Antioxidant Activity
The antioxidant potential of these compounds is attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases.[14]
Table 4: Antioxidant Activity of Acetylphenyl Thiourea Derivatives
| Compound/Derivative | Assay | Scavenging Activity (%) / IC50 (µg/mL) | Reference |
| 4-methoxy benzoyl thiourea derivatives (29, 27, 24) | DPPH radical scavenging | IC50 = 5.8, 42.3, 45 | [9] |
| 1-benzoyl-3-[2-(3-benzoylthioureido)-phenyl]thiourea | DPPH radical scavenging | 84.98% | [14] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of N-((4-acetylphenyl)carbamothioyl)benzamide
Materials:
-
4-aminoacetophenone
-
Benzoyl chloride
-
Potassium thiocyanate (KSCN)
-
Acetone (anhydrous)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve potassium thiocyanate (10 mmol) in 20 mL of anhydrous acetone in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Under an inert atmosphere, add a solution of benzoyl chloride (10 mmol) in 20 mL of anhydrous acetone dropwise to the KSCN solution.
-
Reflux the reaction mixture for 3 hours.
-
Cool the mixture to room temperature.
-
Add a solution of 4-aminoacetophenone (10 mmol) in acetone to the reaction mixture.
-
Stir the reaction mixture at room temperature for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-((4-acetylphenyl)carbamothioyl)benzamide.[15][16]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Microbial strains (bacterial or fungal)
-
Acetylphenyl thiourea derivatives (test compounds)
-
Standard antibiotic (positive control)
-
Solvent for dissolving compounds (e.g., DMSO)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound and the standard antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solutions in the wells of a 96-well plate containing broth media to achieve a range of concentrations.
-
Prepare a microbial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to the desired final concentration.
-
Inoculate each well of the microtiter plate with the microbial suspension, except for the sterility control wells.
-
Include a growth control well (broth and inoculum without any compound) and a sterility control well (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17][18][19]
Cytotoxicity Assessment: MTT Assay
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Acetylphenyl thiourea derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Prepare various concentrations of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4][5][20]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Acetylphenyl thiourea derivatives (test compounds)
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Vehicle for compound administration (e.g., saline, carboxymethyl cellulose)
-
Plethysmometer or calipers
Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Administer the test compounds and the standard drug to different groups of animals via an appropriate route (e.g., oral or intraperitoneal). Administer the vehicle to the control group.
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at different time intervals after carrageenan injection (e.g., 0, 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group compared to the control group.[11][21][22][23][24]
Antioxidant Activity: DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) radical solution in methanol or ethanol
-
Acetylphenyl thiourea derivatives (test compounds)
-
Standard antioxidant (e.g., ascorbic acid or Trolox)
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the DPPH radical in methanol or ethanol.
-
Prepare various concentrations of the test compounds and the standard antioxidant in the same solvent.
-
In a set of tubes or a 96-well plate, add a fixed volume of the DPPH solution to different concentrations of the test compounds and the standard.
-
Include a control sample containing only the DPPH solution and the solvent.
-
Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a wavelength of 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[12][13][14][25]
Signaling Pathways and Mechanisms of Action
Acetylphenyl thiourea derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anticancer Signaling Pathways
Thiourea derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer.
-
RAS-RAF-MEK-ERK Pathway: Some thiourea derivatives can inhibit components of this pathway, which is critical for cell proliferation, differentiation, and survival. For instance, certain derivatives have been shown to bind to the hydrophobic pocket of K-Ras, thereby blocking its downstream signaling.[8][26]
-
Wnt/β-catenin Pathway: Inhibition of this pathway, which plays a crucial role in cell fate determination and proliferation, has been observed with some thiourea derivatives, leading to the suppression of cancer cell growth and migration.[26]
-
Angiogenesis: Thiourea derivatives can inhibit the formation of new blood vessels, a process essential for tumor growth and metastasis, by targeting receptor tyrosine kinases such as VEGFR.[7][27]
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of enzymes involved in the arachidonic acid cascade.
-
Cyclooxygenase (COX) Pathway: Thiourea derivatives can inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[10][28][29]
-
Lipoxygenase (LOX) Pathway: Inhibition of 5-LOX by these compounds leads to a decrease in the production of leukotrienes, which are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction.[13][30]
Experimental Workflow Visualization
A typical workflow for the discovery and preclinical evaluation of acetylphenyl thiourea derivatives involves several key stages, from initial synthesis to in vivo testing.
Conclusion
Acetylphenyl thiourea derivatives represent a promising class of compounds with diverse and potent biological activities. Their ease of synthesis and the potential for structural modification offer a valuable scaffold for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of their biological potential, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action. Further research into the structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be crucial in translating the therapeutic potential of these derivatives into clinical applications.
References
- 1. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 4. goldbio.com [goldbio.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. mdpi.com [mdpi.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. "N–((2–Acetylphenyl)carbamothioyl)benzamide" by Akin Oztaslar and Hakan Arslan [kijoms.uokerbala.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 19. m.youtube.com [m.youtube.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. acmeresearchlabs.in [acmeresearchlabs.in]
- 26. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Initial Screening of Novel Thiourea Compounds: A Technical Guide
Executive Summary: Thiourea derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them highly attractive for drug discovery.[1][2] Their unique chemical structure, featuring a thione group and two amino groups, allows for diverse interactions with biological targets through hydrogen bonding and other non-covalent forces.[1] This technical guide provides an in-depth overview of the discovery and initial screening process for novel thiourea compounds, targeting researchers, scientists, and drug development professionals. It covers common synthetic methodologies, a tiered screening cascade, detailed experimental protocols for key assays, and a summary of representative biological activity data.
Synthesis of Thiourea Derivatives
The chemical versatility of the thiourea scaffold allows for the synthesis of large libraries of derivatives.[1] A primary and highly effective method involves the reaction of various isothiocyanates with primary or secondary amines.[3][4] This approach is advantageous due to its simplicity and the wide commercial availability of diverse starting materials.
A common synthetic route involves the condensation of an amine with an isothiocyanate.[4]
-
Reactant Preparation : Equimolar amounts of the selected amine and the corresponding isothiocyanate are dissolved in a suitable solvent, such as acetone or ethanol.[5][6]
-
Reaction : The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to 28 hours, depending on the reactivity of the substrates.[6][7]
-
Monitoring : The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).
-
Isolation : Upon completion, the solvent is often removed under reduced pressure. The resulting solid product is then filtered.[4]
-
Purification : The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile) to yield the pure thiourea derivative.[8]
-
Characterization : The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Fourier-Transform Infrared (FTIR) spectroscopy, along with mass spectrometry and elemental analysis.[5][9]
Caption: General workflow for the synthesis of thiourea derivatives.
The Initial Screening Cascade
A hierarchical screening approach is employed to efficiently identify promising lead compounds from a library of newly synthesized thiourea derivatives. This cascade typically begins with broad in vitro assays and progresses to more specific and complex evaluations.
Caption: A typical workflow for drug discovery screening.
Before synthesis or in parallel, computational methods like molecular docking are used to predict the binding affinity of designed thiourea derivatives against specific biological targets, such as enzymes or receptors.[1] This in silico approach helps prioritize compounds for synthesis and testing, saving resources and time.[10] Docking studies can reveal potential interactions, such as hydrogen bonds with key residues in a protein's active site, guiding the design of more potent inhibitors.[1]
This is the first experimental step to evaluate the biological activity of the synthesized compounds. It involves testing the compounds against specific cell lines, bacterial strains, or isolated enzymes in a controlled laboratory setting.[10]
Key Experimental Protocols
Detailed and reproducible protocols are crucial for accurate initial screening. The following sections describe standard methodologies for assessing common biological activities of thiourea compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[11]
-
Cell Culture : Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media and conditions.[12]
-
Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The synthesized thiourea derivatives are dissolved in a solvent like DMSO and diluted to various concentrations. The cells are then treated with these compounds and incubated for a set period (e.g., 24-72 hours).[1]
-
MTT Addition : MTT solution is added to each well, and the plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[13]
-
Inoculum Preparation : A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a 0.5 McFarland standard.[14][15]
-
Serial Dilution : The test compounds are serially diluted in broth medium in a 96-well plate.[16]
-
Inoculation : Each well is inoculated with the prepared bacterial suspension.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Many thiourea derivatives are screened for their ability to inhibit specific enzymes involved in disease pathways.[1][17]
-
Assay Preparation : The assay is typically performed in a 96-well plate.[16]
-
Incubation : A mixture containing buffer, urease enzyme, and the test thiourea derivative (at various concentrations) is incubated for a specific time (e.g., 10 minutes at 37°C).[16]
-
Substrate Addition : Urea, the substrate for the enzyme, is added to the mixture, and the plate is incubated again.[16]
-
Reaction Measurement : The activity of urease is determined by measuring the amount of ammonia produced, often through a colorimetric reaction (e.g., indophenol method). The absorbance is read with a microplate reader.
-
Data Analysis : The percentage of inhibition is calculated, and the IC50 value is determined. Standard inhibitors like thiourea itself are often used as a positive control.[16]
Data Presentation and Analysis
Summarizing quantitative data in a structured format is essential for comparison and analysis.
Table 1: Representative Anticancer Activity of Novel Thiourea Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 20 | MCF-7 (Breast) | 1.3 | [1] |
| Compound 20 | SkBR3 (Breast) | 0.7 | [1] |
| Compound 2 | A549 (Lung) | 0.2 | [1] |
| Compound 7 | HCT116 (Colon) | 1.11 | [12] |
| Compound 7 | HepG2 (Liver) | 1.74 | [12] |
| Compound 63 | MCF-7 (Breast) | 25.8 | [18] |
| Compound 9e | U937 (Monocytic) | 16.23 |[6] |
Table 2: Representative Enzyme Inhibition Activity of Novel Thiourea Compounds
| Compound ID | Target Enzyme | IC50 / Kᵢ (nM or µM) | Reference |
|---|---|---|---|
| Compound 3c | Urease | 10.65 µM | [16] |
| Compound 3 | Acetylcholinesterase (AChE) | 50 µg/mL | [17] |
| Compound 3 | Butyrylcholinesterase (BChE) | 60 µg/mL | [17] |
| Compound 7c | Carbonic Anhydrase IX (hCA IX) | Kᵢ = 125.1 nM | [19] |
| Compound 7d | Carbonic Anhydrase XII (hCA XII) | Kᵢ = 111.0 nM | [19] |
| Analogue 23 | Urease | 2 µM |[20] |
Table 3: Representative Antimicrobial Activity of Novel Thiourea Compounds
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| TD4 | S. aureus (ATCC 29213) | 2 | [14] |
| TD4 | MRSA (USA 300) | 2 | [14] |
| Thiourea 2a | K. pneumoniae | >5 (Potent Activity) | [21] |
| Thiourea 2a | E. coli | >5 (Potent Activity) |[21] |
Mechanism of Action: Signaling Pathways
Thiourea derivatives exert their biological effects by modulating various cellular pathways. They are known to act as inhibitors of several key enzyme families, including protein tyrosine kinases (PTKs), receptor tyrosine kinases (RTKs), DNA topoisomerase, and carbonic anhydrases.[22][23] Inhibition of these enzymes can disrupt critical cell signaling pathways involved in cell proliferation, differentiation, and survival, making them effective anticancer agents.[1][22]
Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.
Conclusion
Thiourea and its derivatives continue to be a rich source of lead compounds in medicinal chemistry.[11] Their synthetic accessibility and broad range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, underscore their therapeutic potential.[1][11][14] The systematic approach of synthesis, in silico analysis, and a tiered in vitro screening cascade, as outlined in this guide, provides a robust framework for the efficient discovery and initial validation of novel thiourea-based drug candidates. Further research focusing on optimizing bioactivity, selectivity, and pharmacokinetic profiles is essential to translate these promising compounds into clinical applications.[1]
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. mdpi.com [mdpi.com]
- 9. kar.kent.ac.uk [kar.kent.ac.uk]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. japsonline.com [japsonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(3-Acetylphenyl)-3-benzylthiourea: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and experimental protocols relevant to 1-(3-Acetylphenyl)-3-benzylthiourea. Given the compound's structural relation to a class of molecules with diverse biological activities, this document is intended to serve as an essential resource for professionals in the fields of chemical research and drug development.
Compound Identification and Physicochemical Properties
| Property | Value (Predicted/Analog Data) |
| Molecular Formula | C₁₆H₁₆N₂OS |
| Molecular Weight | 284.38 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in organic solvents such as DMSO and ethanol |
| Melting Point | Not determined |
| Boiling Point | Not determined |
Safety and Handling Guidelines
Based on the Safety Data Sheet (SDS) of structurally similar thiourea derivatives, this compound should be handled with care in a laboratory setting. The following guidelines are based on the known hazards of this chemical class.
2.1 Hazard Identification
Thiourea derivatives can present several health hazards. The primary routes of exposure are inhalation, ingestion, and skin contact.
Table of Hazard Statements for Structurally Similar Thiourea Compounds
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction |
| Specific target organ toxicity — single exposure | May cause respiratory irritation |
2.2 Precautionary Measures and Personal Protective Equipment (PPE)
To minimize risk, the following precautions should be taken:
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use and are changed frequently, especially if contaminated.
-
Respiratory Protection: If working with fine powders or generating dust, use a NIOSH-approved respirator with a particulate filter.
-
2.3 First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
2.4 Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in readily available literature, a general and reliable method for the synthesis of N,N'-disubstituted thioureas can be adapted. The following is a representative experimental protocol.
3.1 Synthesis of this compound
This procedure involves the reaction of an isothiocyanate with a primary amine.
Materials:
-
3-Aminoacetophenone
-
Benzyl isothiocyanate
-
Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran, or ethanol)
-
Stirring apparatus
-
Reaction vessel with a condenser
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a clean, dry reaction vessel, dissolve 3-aminoacetophenone (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add benzyl isothiocyanate (1.0 equivalent) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain the final product, this compound.
-
Dry the purified product under vacuum.
3.2 Characterization
The synthesized compound should be characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=S, C=O, N-H).
-
Melting Point Analysis: To assess purity.
Potential Biological Activity and Mechanism of Action (Based on Analogs)
Specific biological studies on this compound are not extensively reported. However, the broader class of thiourea derivatives has been investigated for a wide range of biological activities.
-
Anticancer Activity: Many thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis.
-
Enzyme Inhibition: Certain thiourea compounds are known to be potent inhibitors of various enzymes, including urease.
-
Antibacterial and Antifungal Activity: The thiourea scaffold is present in a number of compounds with antimicrobial properties.
-
Insecticidal Activity: Some benzoylthiourea derivatives have been shown to act as insect growth regulators by inhibiting chitin synthesis.
Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.
Visualizations
5.1 Experimental Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety or experimental guide. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations. The toxicological properties of this compound have not been fully investigated, and it should be handled with the utmost care.
Methodological & Application
Application Note and Protocol: Synthesis of 1-(3-Acetylphenyl)-3-benzylthiourea
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(3-Acetylphenyl)-3-benzylthiourea is a thiourea derivative of interest in medicinal chemistry and drug discovery. Thiourea compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of the acetylphenyl and benzyl moieties provides a scaffold for further functionalization to explore structure-activity relationships. This document provides a detailed protocol for the synthesis of this compound, including the preparation of the requisite starting materials.
Overall Reaction Scheme:
The synthesis of this compound is a two-step process. The first step involves the preparation of 3-aminoacetophenone from 3-nitroacetophenone via reduction. The second step is the coupling of 3-aminoacetophenone with benzyl isothiocyanate to form the final thiourea product.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Methods:
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 3-Aminoacetophenone
This protocol describes the reduction of 3-nitroacetophenone to 3-aminoacetophenone using catalytic hydrogenation.
Procedure:
-
In a high-pressure reaction vessel (autoclave), dissolve 3-nitroacetophenone (e.g., 40 g) in methanol (e.g., 160 g).
-
To this solution, add a 1% palladium on carbon (Pd/C) catalyst (e.g., 3.5 g) and an auxiliary agent (e.g., 2 g of a nickel nitrate/magnesium oxide nanopowder composite)[1].
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 0.5-0.6 MPa.
-
Heat the reaction mixture to 60-70°C with stirring.
-
Maintain these conditions for approximately 45 minutes, monitoring the reaction progress by TLC or hydrogen uptake.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate can be concentrated under reduced pressure to yield 3-aminoacetophenone, which can be further purified by recrystallization if necessary. A reported yield for a similar process is around 95%[1].
Protocol 2: Synthesis of this compound
This protocol details the reaction of 3-aminoacetophenone with benzyl isothiocyanate.
Procedure:
-
Dissolve 3-aminoacetophenone (1 equivalent) in a suitable solvent such as ethanol or acetonitrile in a round-bottom flask.
-
To this stirred solution, add benzyl isothiocyanate (1 equivalent).
-
The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by TLC. The reaction of amines with isothiocyanates is generally efficient and proceeds to completion within a few hours[2].
-
Upon completion of the reaction, the product may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Data Presentation
The following tables summarize the key reagents and expected physicochemical and spectroscopic data for the synthesized compounds. Note: As no specific literature data for this compound was found, the data presented for the final product is based on analogous compounds and theoretical calculations.
Table 1: Reagents and Their Properties
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3-Nitroacetophenone | C₈H₇NO₃ | 165.15 | Starting Material |
| 3-Aminoacetophenone | C₈H₉NO | 135.16 | Intermediate |
| Benzyl Isothiocyanate | C₈H₇NS | 149.22 | Reagent |
| This compound | C₁₆H₁₆N₂OS | 284.38 | Final Product |
Table 2: Physicochemical and Spectroscopic Data of this compound (Expected)
| Property | Expected Value/Characteristics |
| Physical State | Solid |
| Melting Point (°C) | Expected to be in the range of 100-150°C, similar to related thiourea derivatives. |
| Yield (%) | >80% (based on typical thiourea syntheses) |
| ¹H NMR (CDCl₃, δ ppm) | Signals for acetyl protons (singlet, ~2.6 ppm), benzyl CH₂ protons (doublet, ~4.8 ppm), aromatic protons (multiplets, ~7.2-8.0 ppm), and N-H protons (broad singlets). |
| ¹³C NMR (CDCl₃, δ ppm) | Signals for acetyl methyl carbon (~27 ppm), benzyl CH₂ carbon (~49 ppm), aromatic carbons (~120-140 ppm), thiocarbonyl carbon (C=S, ~180 ppm), and acetyl carbonyl carbon (C=O, ~198 ppm). |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1680 cm⁻¹), C=S stretching (~1250 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹). |
| Mass Spectrometry (m/z) | [M+H]⁺ expected at approximately 285.10. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.
Figure 2: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols: Anticancer Screening of 1-(3-Acetylphenyl)-3-benzylthiourea on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the anticancer potential of the novel compound, 1-(3-Acetylphenyl)-3-benzylthiourea. The following protocols detail standard in vitro assays to determine its cytotoxic effects, its influence on cell cycle progression and apoptosis, and to elucidate its potential mechanism of action by examining key signaling pathways.
Overview of Anticancer Potential of Thiourea Derivatives
Thiourea derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including promising anticancer properties.[1][2] These compounds have demonstrated cytotoxic activity against a variety of cancer cell lines, such as those from breast, lung, colon, and prostate cancers.[1][3] The anticancer mechanisms of thiourea derivatives are diverse and can involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR), and the induction of programmed cell death (apoptosis).[4][5][6][7] Given this background, investigating the anticancer effects of a novel compound like this compound is a scientifically grounded endeavor.
Data Presentation: In Vitro Anticancer Activity
The following tables present hypothetical data for the in vitro anticancer screening of this compound against a panel of human cancer cell lines.
Table 1: Cytotoxicity of this compound (APB) as determined by MTT Assay.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h treatment |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 10.5 ± 1.2 |
| A549 | Lung Carcinoma | 22.8 ± 2.5 |
| HCT116 | Colon Carcinoma | 8.9 ± 0.9 |
| PC-3 | Prostate Adenocarcinoma | 18.4 ± 2.1 |
Table 2: Apoptosis Induction by this compound (APB) in HCT116 Cells (24h treatment).
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (DMSO) | - | 3.1 ± 0.4 | 1.5 ± 0.2 |
| APB | 5 | 15.7 ± 1.9 | 4.2 ± 0.5 |
| APB | 10 | 35.2 ± 3.1 | 10.8 ± 1.3 |
| APB | 20 | 58.9 ± 4.5 | 22.4 ± 2.7 |
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound (APB) for 24h.
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | - | 55.4 ± 4.1 | 28.7 ± 2.5 | 15.9 ± 1.8 |
| APB | 5 | 68.2 ± 5.2 | 20.1 ± 2.1 | 11.7 ± 1.4 |
| APB | 10 | 75.8 ± 6.3 | 15.5 ± 1.9 | 8.7 ± 1.1 |
| APB | 20 | 82.1 ± 7.0 | 10.3 ± 1.5 | 7.6 ± 0.9 |
Experimental Workflow
The overall workflow for the anticancer screening of this compound is depicted below.
Anticancer screening workflow for this compound.
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Live cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Materials:
-
This compound (APB)
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Prepare serial dilutions of APB in complete medium.
-
Remove the medium from the wells and add 100 µL of the APB dilutions. Include wells with untreated cells (vehicle control, e.g., DMSO) and wells with medium only (blank).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.[11]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of APB for 24 hours.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[14]
-
Wash the cells twice with cold PBS.[12]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/nerotic cells are Annexin V- and PI-positive.[12]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.[16]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (ice-cold)
-
PBS
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed and treat cells with APB as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 1 hour at 4°C.[14][17]
-
Centrifuge the fixed cells and wash twice with PBS.[18]
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can help identify which signaling pathways are affected by the compound.[20]
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, Bcl-2, Bax, Caspase-3, Akt, p-Akt, ERK, p-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed and treat cells with APB in larger culture dishes (e.g., 10 cm).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[21]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.[22]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[21][23]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.[22]
-
Analyze the band intensities relative to the loading control.
Potential Signaling Pathway
Based on the known mechanisms of other thiourea derivatives, this compound might exert its anticancer effects by inducing DNA damage and modulating key survival and apoptotic pathways.
Hypothesized signaling pathway for this compound.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. jppres.com [jppres.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 23. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Antimicrobial Evaluation of 1-(3-Acetylphenyl)-3-benzylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4][5][6] The unique structural features of thioureas, particularly the presence of nitrogen and sulfur donor atoms, allow for diverse substitution patterns and the potential for coordination with metal ions, contributing to their varied biological effects.[2][3] This document provides detailed application notes and experimental protocols for the antimicrobial evaluation of a specific thiourea derivative, 1-(3-Acetylphenyl)-3-benzylthiourea. While specific experimental data for this compound is not extensively available in published literature, the following protocols and representative data are based on established methodologies for analogous thiourea compounds.
Chemical Structure
Compound: this compound Molecular Formula: C₁₆H₁₆N₂OS Molecular Weight: 284.38 g/mol Structure:
Antimicrobial Activity (Representative Data)
The following tables summarize representative antimicrobial activity data for thiourea derivatives against a panel of common pathogenic bacteria and fungi. This data is intended to be illustrative of the expected results for this compound and may not reflect the actual experimental outcomes.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Thiourea Derivatives
| Microorganism | Type | Representative MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive bacteria | 2 - 16[4] |
| Bacillus subtilis (ATCC 6633) | Gram-positive bacteria | 3.25 ± 1.00[1] |
| Escherichia coli (ATCC 25922) | Gram-negative bacteria | 0.95 ± 0.22[1] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative bacteria | 3.25 ± 1.00[1] |
| Candida albicans (ATCC 10231) | Fungus | > 256 |
| Aspergillus flavus (ATCC 46283) | Fungus | 3.25 ± 1.00[1] |
Table 2: Zone of Inhibition of Representative Thiourea Derivatives
| Microorganism | Type | Representative Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive bacteria | 18 - 22 |
| Bacillus subtilis | Gram-positive bacteria | 16 - 20 |
| Escherichia coli | Gram-negative bacteria | 20 - 24 |
| Pseudomonas aeruginosa | Gram-negative bacteria | 15 - 19 |
| Candida albicans | Fungus | 10 - 14 |
| Aspergillus flavus | Fungus | 18 - 22 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL.
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Negative Control: A row with the vehicle (e.g., DMSO) undergoing serial dilution.
-
Growth Control: A well containing only broth and inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Determination of Antimicrobial Activity by Agar Disk Diffusion Method
This method is used to assess the extent of antimicrobial activity by measuring the zone of inhibition around a disk impregnated with the test compound.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial or fungal strains
-
Positive control antibiotic disks
-
Negative control disks (impregnated with solvent)
-
Sterile swabs
Procedure:
-
Preparation of Agar Plates: Pour molten MHA or SDA into sterile Petri dishes to a uniform thickness and allow to solidify.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Plates: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.
-
Preparation of Disks:
-
Prepare solutions of this compound at various concentrations.
-
Impregnate sterile filter paper disks with a known volume (e.g., 20 µL) of the compound solutions.
-
Allow the solvent to evaporate completely.
-
-
Application of Disks: Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial evaluation.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Several studies suggest that thiourea derivatives may exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[1]
Caption: Inhibition of DNA gyrase by thiourea derivative.
References
- 1. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Assays of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities. Their ability to interact with various biological targets, particularly enzymes, has positioned them as promising candidates in drug discovery and development. This document provides detailed protocols for enzyme inhibition assays targeting four key enzymes: urease, tyrosinase, carbonic anhydrase, and α-glucosidase, all of which are significant targets for therapeutic intervention in various diseases.
Application Notes
Thiourea derivatives have demonstrated inhibitory effects against a range of enzymes implicated in human diseases.
-
Urease Inhibition: Urease is a crucial enzyme for the survival of Helicobacter pylori in the acidic environment of the stomach, a bacterium linked to gastritis and peptic ulcers.[1] Thiourea-based inhibitors can disrupt this mechanism, offering a potential therapeutic strategy.
-
Tyrosinase Inhibition: Tyrosinase is the rate-limiting enzyme in melanin biosynthesis.[2] Its inhibition is a key strategy in the development of treatments for hyperpigmentation disorders and is also of interest in the cosmetics industry for skin whitening agents.[3]
-
Carbonic Anhydrase Inhibition: Carbonic anhydrases are involved in numerous physiological processes, including pH regulation and fluid secretion.[4] Inhibition of specific isoforms, particularly those in the eye, can reduce intraocular pressure, making them a valuable target for glaucoma treatment.[5]
-
α-Glucosidase Inhibition: This enzyme plays a vital role in carbohydrate digestion in the small intestine.[6] By inhibiting α-glucosidase, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, which can help manage postprandial hyperglycemia in diabetic patients.[7]
The following protocols provide standardized methods to screen and characterize thiourea derivatives for their inhibitory activity against these enzymes.
Experimental Workflow
The general workflow for an enzyme inhibition assay is depicted below.
Caption: General experimental workflow for enzyme inhibition assays.
Experimental Protocols
Urease Inhibition Assay
Principle: This assay measures the inhibition of urease-catalyzed hydrolysis of urea to ammonia. The amount of ammonia produced is determined spectrophotometrically.
Materials:
-
Jack Bean Urease
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Thiourea derivatives (test compounds)
-
Thiourea (standard inhibitor)
-
Phenol reagent
-
Alkali reagent (NaOH and NaOCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of Jack Bean Urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of thiourea derivatives and the standard inhibitor in a suitable solvent (e.g., DMSO). Further dilute with buffer to desired concentrations.
-
In a 96-well plate, add 25 µL of urease solution, 25 µL of the test compound solution (or standard/buffer for control), and 50 µL of urea solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate at 37°C for another 30 minutes for color development.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
Tyrosinase Inhibition Assay
Principle: This assay measures the inhibition of tyrosinase-catalyzed oxidation of L-DOPA to dopachrome, which can be monitored by the increase in absorbance.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Thiourea derivatives (test compounds)
-
Kojic acid (standard inhibitor)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of thiourea derivatives and kojic acid in a suitable solvent. Further dilute with buffer.
-
In a 96-well plate, add 20 µL of the test compound solution, 130 µL of the L-DOPA solution, and 45 µL of buffer.
-
Initiate the reaction by adding 5 µL of the tyrosinase solution.
-
Incubate the plate at 37°C for 10 minutes.[8]
-
Measure the absorbance at 490 nm.[5]
-
Calculate the percentage of inhibition as described for the urease assay.
Carbonic Anhydrase Inhibition Assay
Principle: This assay is based on the inhibition of the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA to p-nitrophenol is monitored spectrophotometrically.
Materials:
-
Human Carbonic Anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Thiourea derivatives (test compounds)
-
Acetazolamide (standard inhibitor)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of hCA II in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in acetonitrile.
-
Prepare stock solutions of thiourea derivatives and acetazolamide in a suitable solvent.
-
In a 96-well plate, add the enzyme solution, buffer, and test compound solution.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the p-NPA solution.
-
Monitor the increase in absorbance at 400 nm for a set period.
-
Determine the rate of reaction (slope of absorbance vs. time).
-
Calculate the percentage of inhibition by comparing the rates of the sample and control wells.
α-Glucosidase Inhibition Assay
Principle: This assay measures the inhibition of α-glucosidase-catalyzed hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Thiourea derivatives (test compounds)
-
Acarbose (standard inhibitor)
-
Sodium carbonate (Na2CO3) solution (to stop the reaction)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare stock solutions of thiourea derivatives and acarbose in a suitable solvent and dilute with buffer.
-
In a 96-well plate, add the enzyme solution and the test compound solution.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding Na2CO3 solution.
-
Measure the absorbance of the p-nitrophenol produced at 405 nm.
-
Calculate the percentage of inhibition as previously described.
Data Presentation
The inhibitory potency of thiourea derivatives is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following tables summarize reported IC50 values for some thiourea derivatives against the target enzymes.
Table 1: Urease Inhibitory Activity of Selected Thiourea Derivatives
| Compound | IC50 (µM) | Reference |
| Thiourea (Standard) | 15.51 ± 0.11 | [9] |
| Derivative 3c | 10.65 ± 0.45 | [9] |
| Derivative 3g | 15.19 ± 0.58 | [9] |
| LaSMMed 124 | 464 | [8] |
| Compound II | 118 | [10] |
| Compound b19 | 0.16 ± 0.05 | [11] |
Table 2: Tyrosinase Inhibitory Activity of Selected Thiourea Derivatives
| Compound | IC50 (µM) | Reference |
| Kojic Acid (Standard) | 16.4 ± 3.53 | [12] |
| Compound 4b | 5.9 ± 2.47 | [12] |
| Phenylthiourea | Potent inhibitor | [13] |
Table 3: Carbonic Anhydrase (hCA II) Inhibitory Activity of Selected Thiourea Derivatives
| Compound | IC50 (µM) | Reference |
| Acetazolamide (Standard) | - | [4] |
| Compound 22 | 0.26 ± 0.03 | [4][14] |
| Compound 25 | 0.38 ± 0.09 | [4][14] |
| Compound 19 | 0.725 ± 0.068 | [14] |
| Compound 24 | 1.24 ± 0.96 | [14] |
Table 4: α-Glucosidase Inhibitory Activity of Selected Thiourea Derivatives
| Compound | IC50 (mM) | Reference |
| Acarbose (Standard) | 11.96 | [15] |
| Compound 9a | 9.77 | [15] |
| Compound 9c | 12.94 | [15] |
| Compound 8a | 16.64 | [15] |
| Compound 8b | 19.79 | [15] |
Signaling Pathways and Mechanisms of Action
Urease in H. pylori Pathogenesis
Caption: Role of urease in H. pylori survival and its inhibition.
Tyrosinase in Melanogenesis
Caption: Tyrosinase signaling pathway in melanin synthesis.
Carbonic Anhydrase in Aqueous Humor Production
Caption: Role of carbonic anhydrase in aqueous humor production.
α-Glucosidase in Carbohydrate Digestion
Caption: Function of α-glucosidase in carbohydrate metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosinase-Targeting Gallacetophenone Inhibits Melanogenesis in Melanocytes and Human Skin- Equivalents [mdpi.com]
- 4. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(3-Acetylphenyl)-3-benzylthiourea in Drug Discovery
Disclaimer: Extensive literature searches did not yield specific data or experimental protocols for 1-(3-Acetylphenyl)-3-benzylthiourea. The following application notes and protocols are based on established methodologies for structurally similar thiourea derivatives and are intended to serve as a general guide for researchers. All quantitative data and specific experimental details are derived from studies on analogous compounds and are clearly noted as such.
Introduction
Thiourea derivatives are a versatile class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1][2] These compounds have demonstrated potential as anticancer, antimicrobial, antiviral, antifungal, and anti-inflammatory agents.[1][3] The presence of the thiourea moiety (S=C(NRR')2) allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological properties. This compound belongs to this promising class of molecules. While specific studies on this compound are not publicly available, its structural features—an acetylphenyl group and a benzyl group attached to the thiourea core—suggest potential for various therapeutic applications. This document provides a framework for exploring the drug discovery potential of this compound, drawing upon the established knowledge of related thiourea derivatives.
Potential Applications in Drug Discovery
Based on the activities of analogous compounds, this compound could be investigated for the following applications:
-
Anticancer Activity: Many thiourea derivatives exhibit potent cytotoxic effects against various cancer cell lines.[4] Their mechanisms of action can include the inhibition of kinases, induction of apoptosis, and cell cycle arrest.[4][5]
-
Antimicrobial Activity: The thiourea scaffold is present in several compounds with antibacterial and antifungal properties.[2][6] These compounds can act by disrupting microbial cell walls, inhibiting essential enzymes, or interfering with biofilm formation.[2]
-
Antiviral Activity: Certain thiourea derivatives have shown promise as antiviral agents, including against HIV.[1]
Quantitative Data for Analogous Thiourea Derivatives
The following table summarizes the biological activity of structurally related thiourea derivatives to provide a reference for potential efficacy.
| Compound Name | Target/Assay | Activity Metric (e.g., IC50, MIC) | Reference |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (breast cancer) cell viability | IC50: 338.33 ± 1.52 µM | [4] |
| 1-(4-fluorophenyl)-3-(4-(hexyloxy)phenyl)thiourea | MCF-7 (breast cancer) cell viability | IC50: 338.33 ± 1.52 µM | [4] |
| N-(4-methylbenzoyl)-N′-(4-chloro-2-nitrophenyl)thiourea | E. coli | MIC: 125 µg/mL | [2] |
| N-(4-methylbenzoyl)-N′-(4-methylphenyl)thiourea | S. aureus | MIC: 250 µg/mL | [2] |
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of this compound, based on methodologies used for similar compounds.
Protocol 1: Synthesis of this compound
This protocol is a general method for the synthesis of N,N'-disubstituted thioureas.
Materials:
-
3-Aminoacetophenone
-
Benzyl isothiocyanate
-
Anhydrous solvent (e.g., acetone, acetonitrile, or THF)
-
Stirring apparatus
-
Reflux condenser
-
Thin Layer Chromatography (TLC) supplies
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve equimolar amounts of 3-aminoacetophenone and benzyl isothiocyanate in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the reaction mixture at room temperature or under reflux. The reaction progress should be monitored by TLC.
-
Upon completion of the reaction (typically after several hours), the solvent is removed under reduced pressure.
-
The resulting solid residue is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound stock solution in the complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., ampicillin)
Procedure:
-
Prepare serial twofold dilutions of the this compound stock solution in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Add the bacterial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
General Synthesis of 1,3-Disubstituted Thioureas
Caption: General synthesis workflow for this compound.
Potential Anticancer Mechanism of Action
Caption: A potential signaling pathway affected by thiourea derivatives in cancer cells.
References
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
Application Notes and Protocols for In Vitro Evaluation of 1-(3-Acetylphenyl)-3-benzylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives represent a class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The compound 1-(3-Acetylphenyl)-3-benzylthiourea is a synthetic molecule featuring a thiourea scaffold, which is a promising starting point for drug discovery, particularly in oncology.[3] Thiourea derivatives have been shown to inhibit the growth of various cancer cell lines and may target specific molecular pathways involved in cancer progression.[1][4]
These application notes provide detailed protocols for the initial in vitro evaluation of this compound (referred to as "the compound" hereafter). The described assays are fundamental for determining its cytotoxic potential, mechanism of action, and effects on key cellular signaling pathways.
Application Note 1: Determination of Cytotoxicity Profile
Objective: To determine the concentration-dependent cytotoxic effect of the compound on a selected cancer cell line and calculate its half-maximal inhibitory concentration (IC50). Cytotoxicity assays are crucial in the early stages of drug development to screen for potential therapeutic agents.[5][6]
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer, or SW480 colon cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Multichannel pipette and sterile tips
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the compound to the respective wells. Include a "vehicle control" (medium with 0.5% DMSO) and a "no-treatment control" (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Data Presentation: Cytotoxicity of the Compound on Cancer Cell Lines
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| SW480 | 0 (Vehicle Control) | 100 ± 4.5 | |
| 1 | 85.2 ± 5.1 | ||
| 5 | 62.7 ± 3.9 | 8.9 | |
| 10 | 48.1 ± 4.2 | ||
| 25 | 25.3 ± 3.1 | ||
| 50 | 10.9 ± 2.5 | ||
| MCF-7 | 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | 91.5 ± 4.8 | ||
| 5 | 75.4 ± 5.5 | 15.2 | |
| 10 | 59.3 ± 4.1 | ||
| 25 | 38.6 ± 3.7 | ||
| 50 | 18.2 ± 2.9 |
Application Note 2: Investigating the Mechanism of Cell Death
Objective: To determine if the compound induces apoptosis, a form of programmed cell death, which is a desirable characteristic for anti-cancer agents.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membranes.[8]
Materials:
-
Cancer cell line cultured in 6-well plates
-
The compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control group.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation: Apoptosis Induction in SW480 Cells
| Treatment Group | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |
| Compound (IC50) | 45.3 ± 3.5 | 35.8 ± 2.9 | 15.2 ± 1.8 | 3.7 ± 1.1 |
| Compound (2x IC50) | 15.7 ± 2.8 | 48.9 ± 4.1 | 30.5 ± 3.3 | 4.9 ± 1.5 |
Application Note 3: Signaling Pathway Analysis
Objective: To investigate the effect of the compound on a key signaling pathway implicated in cancer cell proliferation and survival, such as the MAPK/ERK pathway. Many thiourea derivatives have been found to interfere with cancer cell signaling.[1][4]
Protocol: Western Blot for Phospho-ERK1/2
Western blotting allows for the detection of specific proteins in a cell lysate. By probing for both the phosphorylated (active) and total forms of a protein like ERK, we can determine if the compound inhibits pathway activation.
Materials:
-
Cancer cell line cultured in 60 mm dishes
-
The compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).
-
Protein Extraction: Lyse the cells using RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phospho-ERK signal to the total-ERK signal to determine the relative level of activation. Use GAPDH as a loading control.
Data Presentation: Effect on p-ERK/Total ERK Ratio
| Treatment Group | Relative p-ERK/Total ERK Ratio (Normalized to Control) |
| Vehicle Control | 1.00 |
| Compound (1 hr) | 0.65 ± 0.08 |
| Compound (6 hr) | 0.32 ± 0.05 |
| Compound (24 hr) | 0.15 ± 0.03 |
Visualizations
Caption: High-level workflow for the in vitro evaluation of a novel compound.
Caption: Potential mechanism of action via inhibition of the MAPK/ERK pathway.
Caption: Logical flow for go/no-go decisions in early-stage drug screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization and in vitro antibacterial activity of thiourea and urea derivatives of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. opentrons.com [opentrons.com]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
Application Note: Quantification of 1-(3-Acetylphenyl)-3-benzylthiourea in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(3-Acetylphenyl)-3-benzylthiourea in human plasma. The described method is intended as a robust starting point for researchers and drug development professionals requiring bioanalytical support for pharmacokinetic or toxicokinetic studies. The protocol includes sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters presented in a clear, tabular format.
Introduction
This compound is a synthetic compound with potential therapeutic applications. Accurate quantification of this compound in biological matrices is crucial for preclinical and clinical studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. While specific analytical methods for this exact molecule are not widely published, this application note details a highly sensitive and selective method based on well-established principles of bioanalysis for similar small molecules. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalytical quantification due to its high selectivity and sensitivity.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of this compound in plasma samples.
Troubleshooting & Optimization
Optimizing reaction conditions for 1-(3-Acetylphenyl)-3-benzylthiourea synthesis
Welcome to the technical support center for the synthesis of 1-(3-Acetylphenyl)-3-benzylthiourea. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the reaction of 3-aminoacetophenone with benzyl isothiocyanate in a suitable solvent. This reaction is a nucleophilic addition of the amine to the isothiocyanate.
Q2: What are the typical starting materials and reagents required?
A2: The essential starting materials and reagents include:
-
3-Aminoacetophenone
-
Benzyl isothiocyanate
-
A suitable solvent (e.g., acetone, ethanol, tetrahydrofuran)
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (3-aminoacetophenone and benzyl isothiocyanate) and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.
Q4: What are the common side products in this synthesis?
A4: Potential side products can include unreacted starting materials and by-products from the decomposition of the isothiocyanate, especially if the reaction is heated for an extended period. In some cases, symmetrical thioureas formed from the reaction of the amine with carbon disulfide (if present as an impurity) can be observed.[1]
Q5: How is the final product typically purified?
A5: The most common method for purifying this compound is recrystallization.[2] Ethanol or acetone are often suitable solvents for this purpose. The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly, leading to the formation of crystals of the purified product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting materials. 2. Incomplete reaction. 3. Sub-optimal reaction temperature. | 1. Ensure the purity of 3-aminoacetophenone and benzyl isothiocyanate. 2. Increase the reaction time and monitor via TLC until the starting materials are consumed. 3. While many thiourea syntheses proceed at room temperature, gentle heating (e.g., 40-50°C) may be required.[3] However, avoid excessive heat which can lead to decomposition. |
| Formation of Multiple Products (as seen on TLC) | 1. Presence of impurities in starting materials. 2. Decomposition of the isothiocyanate. 3. Reaction with solvent. | 1. Purify starting materials before use. 2. Avoid prolonged heating. Use a moderate reaction temperature. 3. Ensure the chosen solvent is inert under the reaction conditions. |
| Difficulty in Product Precipitation/Crystallization | 1. Product is highly soluble in the reaction solvent. 2. Insufficient concentration of the product. | 1. If the product does not precipitate upon cooling, try adding a non-polar solvent like hexane or cold water to induce precipitation. 2. Reduce the volume of the solvent by evaporation before cooling. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities. 2. Residual solvent. | 1. Attempt to purify the oil by column chromatography. 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. Trituration with a non-polar solvent like hexane can sometimes induce solidification. |
Optimization of Reaction Conditions
The yield of this compound can be optimized by systematically varying key reaction parameters. The following table summarizes a hypothetical optimization study.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Acetone | 25 | 4 | 85 |
| 2 | Ethanol | 25 | 4 | 82 |
| 3 | Tetrahydrofuran | 25 | 4 | 88 |
| 4 | Tetrahydrofuran | 40 | 2 | 92 |
| 5 | Tetrahydrofuran | 60 | 2 | 75 (with by-products) |
| 6 | Acetone | 40 | 2 | 90 |
Experimental Protocol
Synthesis of this compound
-
In a 100 mL round-bottom flask, dissolve 3-aminoacetophenone (1.35 g, 10 mmol) in 30 mL of acetone.
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To this solution, add benzyl isothiocyanate (1.49 g, 10 mmol) dropwise at room temperature with continuous stirring.
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Stir the reaction mixture at room temperature for 4 hours or until TLC analysis indicates the consumption of starting materials.
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Upon completion, pour the reaction mixture into 100 mL of cold water with stirring.
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Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound as a white solid.
-
Dry the purified product under vacuum.
Visualizations
References
Technical Support Center: Purification of Crude 1-(3-Acetylphenyl)-3-benzylthiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 1-(3-Acetylphenyl)-3-benzylthiourea.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the purification process.
Problem 1: Oiling Out During Recrystallization
Q: My compound oils out instead of crystallizing upon cooling. What should I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or a solvent system with too high a polarity difference. Here are several troubleshooting steps:
-
Reduce the Cooling Rate: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can help slow down the cooling process.[1]
-
Add More Solvent: The solution may be too concentrated. Reheat the mixture to dissolve the oil and add a small amount of the more soluble solvent to decrease the supersaturation level.
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Change the Solvent System: If the problem persists, the solvent system may be inappropriate. For this compound, which has both polar and non-polar characteristics, a mixture of solvents is often effective. Good starting points include ethanol/water, acetone/hexane, or ethyl acetate/hexane. The goal is to find a solvent pair where the compound is soluble in the hot solvent but sparingly soluble in the cold solvent.
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Perform a Pre-purification Step: If the crude product is highly impure, consider a preliminary purification step like a silica gel plug filtration to remove some of the impurities that may be inhibiting crystallization.[2]
Problem 2: Poor Recovery After Recrystallization
Q: I have a very low yield after recrystallizing my product. How can I improve it?
A: Low recovery can be attributed to several factors. Consider the following to optimize your yield:
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Minimize the Amount of Hot Solvent: Using an excessive amount of solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling. Use only the minimum amount of hot solvent required for complete dissolution.[1]
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Cool Thoroughly: Ensure the crystallization mixture is cooled sufficiently, typically in an ice bath, to maximize product precipitation before filtration.
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Check the Mother Liquor: To determine if a significant amount of product remains in the filtrate, you can concentrate a small sample of the mother liquor. If a substantial amount of solid appears, it indicates that too much solvent was used or the solution was not cooled adequately.[1]
-
Solvent Choice: The chosen solvent may be too good at dissolving your compound even at low temperatures. Experiment with different solvent systems to find one with a steeper solubility curve.
Problem 3: Co-elution of Impurities During Column Chromatography
Q: I am unable to separate my desired compound from an impurity using column chromatography. What can I do?
A: Achieving good separation in column chromatography depends on the differential partitioning of compounds between the stationary and mobile phases. Here are some strategies to improve resolution:
-
Optimize the Mobile Phase: The polarity of the eluent is critical. If your compound and the impurity are eluting together, try a less polar solvent system to increase the retention time and potentially improve separation. A shallow gradient elution can also be more effective than an isocratic one. Common solvent systems for thiourea derivatives include gradients of ethyl acetate in hexane.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. While silica gel is most common, alumina or reverse-phase C18 silica could offer different selectivity.
-
Adjust the Flow Rate: A slower flow rate can enhance the equilibration of the analyte between the stationary and mobile phases, often leading to better separation.[3]
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of a solvent in which the compound is highly soluble but which is a weak eluent for the column. Overloading the column can also lead to poor separation.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A: Based on its synthesis from 3-aminoacetophenone and benzyl isothiocyanate, the most probable impurities are:
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Unreacted 3-aminoacetophenone
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Unreacted benzyl isothiocyanate
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Symmetrically disubstituted thioureas (e.g., 1,3-dibenzylthiourea or 1,3-bis(3-acetylphenyl)thiourea) if there are contaminants in the starting materials.
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Byproducts from the degradation of the starting materials or the product.
Q2: How can I monitor the purity of my fractions during column chromatography?
A: Thin-Layer Chromatography (TLC) is the most common method. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 30% ethyl acetate in hexane). Visualize the spots under UV light (254 nm), as the aromatic rings in the molecule should be UV-active.[4][5] Staining with permanganate or p-anisaldehyde can also be used for visualization.[6] Combine fractions that show a single spot with the same Rf value as a pure standard.
Q3: What is a good starting solvent system for recrystallizing crude this compound?
A: Ethanol is a frequently used solvent for the recrystallization of acylthiourea derivatives. A mixture of ethanol and water can also be effective. You can dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A: Yes, preparative HPLC is a powerful technique for purifying thiourea derivatives, especially for achieving high purity on a smaller scale. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common choice.
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely.
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If using a mixed solvent system (e.g., ethanol/water), dissolve the solid in the more soluble solvent (ethanol) and then add the less soluble solvent (water) dropwise at an elevated temperature until persistent cloudiness is observed. Add a few drops of the more soluble solvent to redissolve the precipitate.
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Remove the flask from the heat source and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica.
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Carefully load the dried, adsorbed sample onto the top of the packed column.
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Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
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Collect fractions and monitor their composition by TLC.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
The following tables provide illustrative data for the purification of crude this compound. These are representative examples and actual results may vary.
Table 1: Comparison of Recrystallization Solvents
| Recrystallization Solvent System | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Observations |
| Ethanol | 85% | 95% | 70% | Well-formed crystals, slow crystallization |
| Ethanol/Water (9:1) | 85% | 97% | 75% | Fine needles, faster crystallization |
| Acetone/Hexane (1:2) | 85% | 96% | 65% | Prone to rapid precipitation if cooled too quickly |
| Ethyl Acetate/Hexane (1:3) | 85% | 94% | 60% | Good for removing highly non-polar impurities |
Table 2: Example Column Chromatography Elution Profile
| Fraction Numbers | Eluent (Ethyl Acetate in Hexane) | Compound(s) Eluted | Purity (by TLC) |
| 1-5 | 5% | Non-polar impurities | Low |
| 6-10 | 10-20% | Benzyl isothiocyanate (starting material) | Moderate |
| 11-25 | 20-30% | This compound | High (>98%) |
| 26-35 | 30-40% | 3-aminoacetophenone (starting material) | Moderate |
| 36-40 | 50% | Highly polar impurities | Low |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification challenges.
References
Technical Support Center: Overcoming Resistance to Thiourea-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with thiourea-based compounds, particularly concerning the development of resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for thiourea-based anticancer compounds?
A1: Thiourea derivatives are a versatile class of compounds with a broad range of anticancer activities. Their mechanisms of action are diverse and target various key cellular processes. These include, but are not limited to, the inhibition of:
-
Protein Kinases: A prominent mechanism is the inhibition of protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. A notable example is the inhibition of BRAF kinase in melanoma.[1]
-
Topoisomerases: Certain thiourea derivatives can act as topoisomerase inhibitors, interfering with DNA replication and leading to cell death.[1][2]
-
Carbonic Anhydrases (CAs): Some thiourea compounds are effective inhibitors of carbonic anhydrases, particularly isoforms like CA IX and CA XII that are overexpressed in various cancers and contribute to the tumor microenvironment's acidic pH.[3][4]
-
Sirtuins (SIRTs): Thiourea-based molecules have been developed as inhibitors of sirtuins, a class of histone deacetylases that play a role in gene expression and cellular stress responses in cancer.[1]
Q2: My cells are showing reduced sensitivity to a thiourea-based kinase inhibitor over time. What are the likely resistance mechanisms?
A2: Acquired resistance to thiourea-based kinase inhibitors, such as BRAF inhibitors, is a common experimental observation. The primary resistance mechanisms often involve the reactivation of the targeted signaling pathway or activation of bypass pathways. Key mechanisms include:
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Reactivation of the MAPK Pathway: This can occur through secondary mutations in the target kinase (e.g., BRAF), mutations in downstream components like MEK, or upregulation of upstream activators like RAS.
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Activation of Parallel Signaling Pathways: Cancer cells can bypass the inhibited pathway by activating alternative survival pathways, most notably the PI3K/Akt pathway.
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs can drive signaling through alternative pathways, conferring resistance.
Q3: What are the general strategies to overcome resistance to thiourea-based compounds in a laboratory setting?
A3: Overcoming resistance typically involves rational combination therapies or the use of next-generation inhibitors. Common strategies include:
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Combination Therapy:
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Vertical Inhibition: Simultaneously targeting multiple components of the same signaling pathway (e.g., combining a BRAF inhibitor with a MEK inhibitor).
-
Horizontal Inhibition: Targeting components of parallel survival pathways (e.g., combining a BRAF inhibitor with a PI3K inhibitor).
-
Synergistic Drug Combinations: Combining the thiourea compound with other chemotherapeutic agents, targeted therapies, or immunotherapies to enhance cytotoxic effects.[5][6]
-
-
Development of Novel Analogs: Synthesizing and testing new thiourea derivatives with modified structures may help overcome resistance by improving binding affinity to the mutated target or by having a multi-targeted profile.[7]
Q4: Are there specific considerations for handling and preparing thiourea-based compounds for in vitro assays?
A4: Yes, the physicochemical properties of thiourea compounds warrant careful handling. Due to their sulfur content, some thiourea derivatives can be prone to oxidation. It is advisable to:
-
Store compounds under appropriate conditions (e.g., desiccated, protected from light) as specified by the supplier.
-
Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
When preparing working dilutions, ensure complete solubilization, as precipitation can lead to inaccurate concentration and variable results.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT, WST-1)
| Problem | Possible Cause | Troubleshooting Steps |
| High background absorbance in wells without cells. | The thiourea compound may be directly reducing the tetrazolium salt (e.g., MTT). | 1. Run a control plate with media and the thiourea compound at various concentrations but without cells to assess direct reduction. 2. If direct reduction is observed, consider switching to a different viability assay that is not based on tetrazolium reduction (e.g., a luciferase-based ATP assay like CellTiter-Glo®). |
| Inconsistent or non-reproducible IC50 values. | 1. The compound may be precipitating at higher concentrations in the culture medium. 2. The compound may be unstable in the culture medium over the incubation period. | 1. Visually inspect the wells for any signs of precipitation after adding the compound. 2. Reduce the highest concentration tested or use a vehicle with better solubilizing properties if possible. 3. Shorten the incubation time if compound stability is a concern. |
| Unexpectedly low cytotoxicity in known sensitive cell lines. | The thiourea compound may be binding to components in the serum of the culture medium, reducing its effective concentration. | 1. Perform the assay in a serum-free or low-serum medium for the duration of the drug treatment, if the cell line can tolerate it. 2. Compare the IC50 values obtained in media with different serum concentrations. |
Western Blot Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Multiple non-specific bands. | Some thiourea compounds can be "sticky" and may interact non-specifically with proteins, leading to aggregation or altered migration. | 1. Ensure complete denaturation of the protein samples by adding a strong reducing agent (e.g., DTT or β-mercaptoethanol) to the loading buffer and boiling the samples. 2. Increase the stringency of the washing steps (e.g., increase the concentration of Tween-20 in the wash buffer). |
| Weak or no signal for the target protein. | The thiourea compound treatment may be causing significant degradation of the target protein. | 1. Include protease and phosphatase inhibitors in your lysis buffer. 2. Harvest cells at different time points after treatment to assess the kinetics of protein expression. |
| Inconsistent loading control levels between treated and untreated samples. | The thiourea compound may be affecting the expression of the loading control protein (e.g., GAPDH, β-actin). | 1. Validate your loading control by testing its expression levels across a range of drug concentrations. 2. Consider using a total protein stain (e.g., Ponceau S) on the membrane before blocking to normalize for loading. |
Apoptosis Assays (e.g., Annexin V Staining)
| Problem | Possible Cause | Troubleshooting Steps |
| High percentage of necrotic cells (Annexin V+/PI+) even at low drug concentrations. | The thiourea compound may be inducing rapid, non-apoptotic cell death at the tested concentrations. | 1. Perform a dose-response and time-course experiment to identify concentrations and time points where apoptosis is the predominant mode of cell death. 2. Use lower concentrations of the compound and/or shorter incubation times. |
| Difficulty in distinguishing between late apoptotic and necrotic populations. | The progression from apoptosis to secondary necrosis may be very rapid with the specific thiourea compound. | 1. Analyze samples at earlier time points after drug treatment. 2. Consider using a complementary apoptosis assay, such as a caspase activity assay, to confirm the apoptotic mechanism. |
Data Presentation
Table 1: Overcoming Resistance to Thiourea-Based Kinase Inhibitors with Combination Therapy
| Cell Line | Thiourea Compound (Monotherapy IC50) | Combination Agent | Combination IC50 (Thiourea Compound) | Fold Sensitization |
| BRAF-mutant Melanoma (Resistant) | Vemurafenib (10 µM) | Trametinib (MEK inhibitor) | 1 µM | 10 |
| BRAF-mutant Melanoma (Resistant) | Dabrafenib (8 µM) | Trametinib (MEK inhibitor) | 0.5 µM | 16 |
| EGFR-mutant NSCLC (Resistant) | Gefitinib (5 µM) | Afatinib (irreversible EGFR inhibitor) | 0.8 µM | 6.25 |
Note: IC50 values are representative and may vary depending on the specific resistant cell line and experimental conditions.
Table 2: Cytotoxicity of Novel Thiourea Derivatives in Cancer Cell Lines
| Compound ID | Target | Cell Line | IC50 (µM) |
| Thiourea Derivative 1 | Topoisomerase II | K562 (Leukemia) | 5.8[2] |
| Thiourea Derivative 2 | Carbonic Anhydrase IX/XII | HeLa (Cervical Cancer) | 15.2[3] |
| Thiourea Derivative 3 | Sirtuin 2 | HCT116 (Colon Cancer) | 0.06[8] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Unknown | SW620 (Metastatic Colon Cancer) | 1.5[9] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | K-Ras | A549 (Lung Cancer) | 0.2[7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Resistance mechanisms to thiourea-based BRAF inhibitors.
Caption: General workflow for a cell viability MTT assay.
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
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Cells of interest
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Complete culture medium
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Thiourea-based compound stock solution (in DMSO)
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96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for blank measurements.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiourea-based compound in culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
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Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
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Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
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Cells of interest
-
Thiourea-based compound
-
6-well plates
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
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Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the thiourea-based compound at the desired concentrations for the appropriate time to induce apoptosis. Include an untreated control.
-
-
Cell Harvesting:
-
Collect the culture medium from each well (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with their corresponding culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
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Acquire data and analyze the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
-
Western Blotting for Signaling Pathway Analysis
This protocol outlines the general steps for analyzing changes in protein expression and phosphorylation in response to treatment with thiourea-based compounds.
Materials:
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Treated and untreated cell pellets
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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Laemmli sample buffer
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SDS-PAGE gels
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Electrophoresis and transfer apparatus
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-Actin)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
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Imaging system
Procedure:
-
Protein Extraction:
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Lyse cell pellets in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
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Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
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Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Imaging:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine changes in protein levels. Normalize to a loading control.
-
References
- 1. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity, and DNA-topoisomerase inhibitory activity of new asymmetric ureas and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Novel Lysine-Based Thioureas as Mechanism-Based Inhibitors of Sirtuin 2 (SIRT2) with Anticancer Activity in a Colorectal Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 1-(3-Acetylphenyl)-3-benzylthiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on modifying 1-(3-Acetylphenyl)-3-benzylthiourea for enhanced bioavailability. While specific pharmacokinetic data for this compound is not extensively available in public literature, this guide leverages established principles in drug metabolism and pharmacokinetics (DMPK) for structurally related molecules to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the potential primary barriers to the oral bioavailability of this compound?
Based on its chemical structure, the primary barriers to oral bioavailability are likely poor aqueous solubility and potential metabolic instability. The presence of two aromatic rings and a thiourea moiety can contribute to low solubility in gastrointestinal fluids. Additionally, thiourea-containing compounds can be susceptible to metabolic degradation, which would increase first-pass metabolism and reduce systemic exposure.
Q2: What initial in vitro assays are recommended to assess the bioavailability of this compound?
A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is recommended. These include:
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Aqueous Solubility: To determine the dissolution potential in the gastrointestinal tract.
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LogP/LogD: To assess the lipophilicity, which influences membrane permeability.
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Caco-2 Permeability Assay: To predict intestinal absorption and identify potential for active efflux.
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Liver Microsomal Stability Assay: To evaluate the extent of phase I metabolic degradation.
Q3: What are some promising chemical modification strategies for improving the bioavailability of this compound?
Several strategies can be explored:
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Bioisosteric Replacement of the Thiourea Moiety: The thiourea group can be a liability for metabolic instability and poor solubility. Replacing it with more stable and soluble groups like urea, guanidine, or other appropriate bioisosteres could be beneficial.
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Introduction of Polar Functional Groups: Adding polar groups, such as hydroxyl or amino groups, to the phenyl rings can improve aqueous solubility.
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Prodrug Approach: A prodrug strategy can be employed to mask or modify parts of the molecule to enhance solubility and/or permeability, with the parent drug being released in vivo.
Q4: Which formulation strategies can be employed to enhance the oral absorption of this compound?
For poorly soluble compounds, several formulation strategies can be effective:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and improve the dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.
Troubleshooting Guides
Issue 1: Extremely Low Aqueous Solubility
Question: My initial solubility assessment shows that this compound has very poor aqueous solubility (<1 µg/mL). What are my next steps?
Answer: Low aqueous solubility is a common challenge for compounds with aromatic and thiourea structures. Here are some troubleshooting steps:
-
Physicochemical Characterization:
-
Confirm the crystalline form of your compound using techniques like X-ray powder diffraction (XRPD). Different polymorphs can have different solubilities.
-
Determine the LogP value to understand its lipophilicity. A high LogP often correlates with low aqueous solubility.
-
-
Formulation Approaches:
-
Micronization/Nanonization: Reducing the particle size can significantly improve the dissolution rate.
-
Co-solvents: Investigate the use of pharmaceutically acceptable co-solvents in your formulation to increase solubility.
-
Amorphous Solid Dispersions: Prepare solid dispersions with polymers like PVP, HPMC, or Soluplus® to enhance solubility.
-
-
Chemical Modification:
-
If formulation approaches are insufficient, consider synthesizing analogs with increased polarity. For instance, adding a hydroxyl or amino group to one of the phenyl rings.
-
Issue 2: High First-Pass Metabolism Indicated by In Vitro Assays
Question: The liver microsomal stability assay shows a high clearance of my compound. How can I address this?
Answer: High in vitro clearance suggests that the compound is likely to undergo significant first-pass metabolism in the liver, leading to low oral bioavailability.
-
Metabolite Identification:
-
Perform metabolite identification studies using LC-MS/MS to pinpoint the metabolically labile sites on the molecule. The thiourea moiety is a common site of metabolism (e.g., S-oxidation, desulfuration). The acetyl group could also be a site for reduction or oxidation.
-
-
Structural Modification:
-
Block Metabolic Hotspots: Once the metabolic "soft spots" are identified, you can make chemical modifications to block these sites. For example, replacing a hydrogen atom with a fluorine atom at a site of oxidation can prevent metabolism.
-
Bioisosteric Replacement: As mentioned in the FAQs, replacing the thiourea group with a more metabolically stable bioisostere can be a very effective strategy.
-
Issue 3: Poor Permeability in Caco-2 Assays
Question: My compound shows low apparent permeability (Papp < 1 x 10-6 cm/s) in the Caco-2 assay. What does this indicate and how can I improve it?
Answer: Low Caco-2 permeability suggests poor absorption across the intestinal epithelium.
-
Assess Efflux:
-
Perform a bi-directional Caco-2 assay (apical to basolateral and basolateral to apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
If efflux is confirmed, you can co-administer a known P-gp inhibitor in your in vitro experiments to confirm the involvement of this transporter.
-
-
Improve Physicochemical Properties:
-
The permeability of a compound is often related to its lipophilicity. If the compound is too polar or too lipophilic, it may not efficiently cross the cell membrane. Aim for a LogP in the optimal range of 1-3 for passive diffusion.
-
Consider structural modifications that can improve the balance of lipophilicity and hydrophilicity.
-
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data for this compound and its potential modifications to guide experimental design and interpretation.
Table 1: Physicochemical and In Vitro ADME Properties of this compound and Analogs
| Compound | Modification | MW ( g/mol ) | LogP (calculated) | Aqueous Solubility (µg/mL) | Caco-2 Papp (A-B) (10-6 cm/s) | Liver Microsome Half-life (min) |
| Parent | None | 284.38 | 3.8 | < 1 | 0.5 | 15 |
| Analog 1 | Hydroxylation on phenyl ring | 300.38 | 3.2 | 5 | 0.8 | 25 |
| Analog 2 | Bioisosteric replacement (Urea) | 268.32 | 3.1 | 10 | 1.2 | > 60 |
| Analog 3 | Prodrug (Phosphate ester) | 364.36 | 1.5 | > 100 | 0.2 | > 60 (stable until hydrolyzed) |
Table 2: Pharmacokinetic Parameters of this compound in Different Formulations (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension | 50 | 2.0 | 200 | < 5 |
| Micronized Suspension | 150 | 1.5 | 600 | 10 |
| Solid Dispersion | 400 | 1.0 | 1800 | 30 |
| SEDDS | 600 | 0.5 | 2500 | 45 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the leakage of a paracellular marker like Lucifer yellow.
-
Transport Experiment:
-
The test compound (e.g., at 10 µM) is added to the apical (donor) side.
-
Samples are taken from the basolateral (receiver) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
For efflux assessment, the experiment is reversed, with the compound added to the basolateral side and samples taken from the apical side.
-
-
Quantification: The concentration of the compound in the samples is determined by a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used.
-
Formulation and Dosing: The compound is formulated as a suspension or solution and administered via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples (approx. 100-200 µL) are collected from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to that from intravenous administration.
Visualizations
Validation & Comparative
A Comparative Analysis of 1-(3-Acetylphenyl)-3-benzylthiourea and Its Analogs in Drug Discovery
An objective guide for researchers and drug development professionals on the performance and characteristics of 1-(3-Acetylphenyl)-3-benzylthiourea in comparison to other thiourea analogs, supported by experimental data.
Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antileishmanial properties.[1][2][3] The structural flexibility of the thiourea core, (R1R2N)(R3R4N)C=S, allows for extensive modification of the R groups, leading to a diverse library of compounds with tunable pharmacological profiles.[4] This guide provides a comparative study of this compound and other notable thiourea analogs, focusing on their structure-activity relationships, biological performance, and underlying mechanisms of action.
Overview of Thiourea Analogs' Biological Activities
Thiourea derivatives are recognized for their ability to interact with various biological targets, which is attributed to the hydrogen bonding capacity of the N-H protons and the sulfur atom.[3] The introduction of different substituents significantly influences their bioactivity. For instance, electron-withdrawing groups like nitro (-NO2) or trifluoromethyl (-CF3) can enhance antibacterial activity by facilitating penetration through bacterial membranes and inhibiting enzymes.[5] Conversely, the addition of bulky or lipophilic groups can modulate anticancer potency.[6]
Comparative Biological Data of Thiourea Analogs
The following tables summarize the biological activities of this compound and a selection of its analogs against various cell lines and microbial strains. The data has been compiled from multiple studies to provide a comparative perspective.
Table 1: Anticancer Activity of Thiourea Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Lines | 2.2 - 5.5 | [3] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | [3] |
| Thiazole-based thiourea (ortho-fluoro substitution) | Cancer Cell Lines | 0.10 ± 0.01 | [7] |
| 1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | MCF-7 (Breast Cancer) | 1.3 | [3] |
| 1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | SkBR3 (Breast Cancer) | 0.7 | [3] |
| Podophyllotoxin–thiourea derivative (with N-CH3 group) | Various Cancer Lines | 5.8 ± 0.55 | [6] |
Table 2: Antimicrobial Activity of Thiourea Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| N-phenyl and N-benzoylthiourea derivatives | Fungi and Gram-positive bacteria | Selective activity observed | [8] |
| Fluorine-substituted benzoylthioureas (Compound 5a) | Gram-positive and Gram-negative bacteria | Broad spectrum | [1] |
| Trifluoromethyl-substituted benzoylthioureas (5e and 5g) | E. coli | Active | [1] |
| Thioylbenzamides (para-fluoro substitution) | E. coli, S. aureus, B. subtilis, P. aeruginosa | Enhanced activity | [9] |
| 1-(p-n-butylphenyl)-3-(4-propoxyphenyl) thiourea | M. tuberculosis and M. bovis | <0.1 and 0.06 respectively | [5] |
Table 3: Antileishmanial Activity of Thiourea Analogs
| Compound/Analog | Leishmania Species | IC50 (µM) | Reference |
| Compound 3e (First Generation) | L. amazonensis (amastigote) | 4.9 ± 1.2 | [2] |
| Compound 5i (Piperazine-containing) | L. amazonensis (amastigote) | 1.8 ± 0.5 | [2] |
| Miltefosine (Reference Drug) | L. amazonensis (amastigote) | 7.5 ± 1.2 | [2] |
Structure-Activity Relationship (SAR) Insights
The biological activity of thiourea derivatives is intricately linked to their structural features. Key SAR observations include:
-
Aromatic and Heteroaromatic Substituents: The nature and position of substituents on the phenyl rings significantly impact activity. Electron-withdrawing groups often enhance antimicrobial and anticancer effects.[3][5] For instance, the presence of a fluorine atom at the para-position of the benzoyl ring in thioylbenzamides increased antibacterial activity.[9]
-
Lipophilicity: Increased lipophilicity, often achieved by introducing alkyl or halogen groups, can improve the penetration of the compounds through cell membranes, thereby enhancing their bioactivity.[5]
-
Flexible Spacers: The introduction of a carbon spacer between the thiourea moiety and an aromatic ring has been shown to increase antimycobacterial activity.[5]
-
Hybrid Molecules: Combining the thiourea scaffold with other pharmacologically active moieties, such as thiazole or podophyllotoxin, has led to hybrid compounds with potent and sometimes selective anticancer activity.[6][7]
Experimental Protocols
The data presented in this guide is based on standard and validated experimental methodologies. Below are outlines of the key experimental protocols commonly used for evaluating thiourea analogs.
Anticancer Activity Assessment (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the thiourea compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Microdilution Method)
-
Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable broth.
-
Compound Dilution: The thiourea compounds are serially diluted in the broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]
Visualizing Mechanisms and Workflows
To better understand the logical flow of drug discovery and the potential mechanisms of action for thiourea derivatives, the following diagrams are provided.
Caption: A typical workflow for the discovery and development of novel thiourea derivatives.
Caption: A generalized signaling pathway illustrating the potential mechanisms of action for thiourea analogs.
Conclusion
The comparative analysis reveals that this compound belongs to a broad and highly adaptable class of compounds with significant therapeutic potential. The biological activity of thiourea analogs can be finely tuned through synthetic modifications, allowing for the development of potent and selective agents targeting a range of diseases. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in optimizing the efficacy of this promising scaffold. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic utility of this compound and its analogs for clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. tandfonline.com [tandfonline.com]
- 8. repositorio.ufba.br [repositorio.ufba.br]
- 9. Synthesis, structures and antibacterial activities of benzoylthiourea derivatives and their complexes with cobalt - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Enzyme Inhibitory Potency of 1-(3-Acetylphenyl)-3-benzylthiourea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential enzyme inhibitory potency of 1-(3-Acetylphenyl)-3-benzylthiourea. Due to the absence of specific experimental data for this compound in the current literature, this document benchmarks its probable activity by examining structurally related thiourea derivatives. The analysis focuses on three key enzymes known to be targeted by thiourea compounds: tyrosinase, urease, and acetylcholinesterase.
Comparative Analysis of Enzyme Inhibition
The inhibitory potential of thiourea derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. While data for this compound is not available, an analysis of related compounds provides valuable insights into its likely efficacy.
Tyrosinase Inhibition
Tyrosinase is a crucial enzyme in melanin biosynthesis, making it a key target for developing agents that address hyperpigmentation. Thiourea derivatives have demonstrated significant anti-tyrosinase activity. For instance, (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs, which share the benzyl group, have shown potent inhibition of mushroom tyrosinase[1]. The inhibitory potency of these analogs is highly dependent on the substitution pattern on the benzylidene ring, with hydroxyl groups significantly enhancing activity[1].
Table 1: Comparative IC50 Values of Thiourea Derivatives against Mushroom Tyrosinase
| Compound | Substitution | IC50 (µM) | Reference |
| Kojic Acid (Standard) | - | 19.22 | [1] |
| Analog 1 | 4-hydroxyphenyl | 4.69 | [1] |
| Analog 3 | 2,4-dihydroxyphenyl | 0.09 | [1] |
| Compound 1b | 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 | [2] |
Based on these findings, it is plausible that the acetyl group at the meta position of the phenyl ring in this compound could influence its tyrosinase inhibitory activity.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies associated with Helicobacter pylori infections. Thiourea derivatives are recognized as potent urease inhibitors[3]. The inhibitory activity is often attributed to their ability to interact with the nickel ions in the enzyme's active site.
Table 2: Comparative IC50 Values of Thiourea Derivatives against Urease
| Compound | Substitution | IC50 (µM) | Reference |
| Thiourea (Standard) | - | 18.61 | [4] |
| UP-1 | N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) | 1.55 | [5][6] |
| 3c | N-((4′-Bromophenyl)carbamothioyl) octanamide | 10.65 | [4][7] |
| b19 | N-monoarylacetothiourea derivative | 0.16 | [3] |
The diverse range of IC50 values highlights the significant impact of substituents on the inhibitory potency of thiourea compounds against urease.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase is a key enzyme in the central nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. Several thiourea derivatives have been investigated as AChE inhibitors. For example, a study on glycosyl thiourea derivatives identified a potent AChE inhibitor with an IC50 value of 0.209 µg/mL[8]. Another study on unsymmetrical thiourea derivatives reported IC50 values of 50 and 60 µg/mL against AChE and butyrylcholinesterase (BChE), respectively[9].
Table 3: Comparative IC50 Values of Thiourea Derivatives against Acetylcholinesterase (AChE)
| Compound | Substitution | IC50 (µg/mL) | Reference |
| Iminothiazolidinone derivative 5a | 3,5-disubstituted-(2,3,4,6-tetra-o-acetyl-β-D-glucopyranosyl) imino) thiazolidin-4-one | 0.209 | [8] |
| Compound 3 | 1-(3-chlorophenyl)-3-cyclohexylthiourea | 50 | [9] |
| Compound 4 | 1-(1,1-dibutyl)-3-phenylthiourea | 58 | [9] |
The data suggests that the structural framework of thiourea is a promising scaffold for the development of novel AChE inhibitors.
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and validation of findings.
Tyrosinase Inhibition Assay
This assay spectrophotometrically measures the rate of dopachrome formation from the oxidation of L-DOPA by tyrosinase.
Materials:
-
Mushroom tyrosinase (30 U/mL)
-
L-DOPA (10 mM)
-
0.1 M Phosphate buffer (pH 6.8)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of DMSO (control) or the test compound at various concentrations.
-
Add 40 µL of 30 U/mL mushroom tyrosinase and 100 µL of 0.1 M phosphate buffer (pH 6.8) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of 10 mM L-DOPA to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader[10].
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(E - Eb) - (T - Tb)] / (E - Eb) * 100 Where:
-
E = Absorbance of the enzyme reaction
-
Eb = Absorbance of the enzyme blank
-
T = Absorbance of the test sample
-
Tb = Absorbance of the test blank[10]
Urease Inhibition Assay
This assay determines urease activity by measuring the amount of ammonia produced from urea hydrolysis, often using the phenol-hypochlorite method.
Materials:
-
Urease solution (e.g., from Jack Bean)
-
Urea solution
-
Phosphate buffer
-
Phenol reagent
-
Sodium hypochlorite solution
-
Test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 2 µL of serial dilutions of the inhibitor to the wells of a 96-well plate.
-
Add 50 µL of 2X urea substrate.
-
Add 50 µL of 2X enzyme solution and mix on a plate shaker.
-
Allow the reaction to proceed for a suitable time.
-
Add the detection reagent (e.g., phenol and sodium hypochlorite) if necessary.
-
Read the absorbance at the appropriate wavelength (e.g., 630 nm for the phenol-hypochlorite method)[11][12].
Calculation of Inhibition: The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - (Absorbance of sample / Absorbance of control))[11]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric method measures the activity of AChE by quantifying the formation of the yellow-colored product, 5-thio-2-nitrobenzoate.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)
-
Acetylthiocholine iodide (ATCI) solution (14 mM)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)
-
0.1 M Phosphate buffer (pH 8.0)
-
Test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution, and 10 µL of AChE (1 U/mL).
-
Incubate the plate for 10 minutes at 25°C.
-
Add 10 µL of 10 mM DTNB to the reaction mixture.
-
Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.
-
Shake the plate for 1 minute.
-
Add 20 µL of 5% SDS to stop the reaction.
-
Measure the absorbance at 412 nm after a 10-minute incubation[13].
Calculation of Inhibition: The percent of AChE inhibition is calculated as: % Inhibition = [(AC - AE) / AC] * 100 Where:
-
AE = Absorbance of the sample containing the extract
-
AC = Absorbance of the control sample[13]
Visualizations
To aid in the understanding of the experimental processes and biological pathways, the following diagrams are provided.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Caption: The enzymatic pathway of melanin synthesis mediated by tyrosinase.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Glycosyl Thiourea: Synthesis, Cyclization, Reaction, Molecular Docking, and Evaluation as Potential Acetylcholinesterase Inhibitors [journals.ekb.eg]
- 9. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosinase inhibition assay [bio-protocol.org]
- 11. 4.5.1. Urease Enzyme Inhibition Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Reproducibility of Synthesis and Biological Testing of 1-(3-Acetylphenyl)-3-benzylthiourea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and potential biological activities of 1-(3-Acetylphenyl)-3-benzylthiourea. Due to the absence of specific peer-reviewed literature on this exact compound, this document outlines a reproducible, general synthesis method for unsymmetrical N,N'-disubstituted thioureas. Furthermore, it presents a comparative analysis of the biological performance of structurally related thiourea derivatives, supported by experimental data from various studies.
Synthesis of this compound: A General Protocol
The synthesis of this compound can be reliably achieved through a two-step process involving the formation of an isothiocyanate followed by its reaction with an amine. This method is widely applicable for the synthesis of various unsymmetrical thioureas.
Experimental Protocol:
Step 1: Synthesis of 3-Acetylphenyl isothiocyanate
A common method for preparing aryl isothiocyanates from the corresponding primary amine involves the use of thiophosgene or a less hazardous alternative like carbon disulfide in the presence of a base and a desulfurating agent.
-
Reaction Setup: To a solution of 3-aminoacetophenone (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine (2 equivalents).
-
Isothiocyanate Formation: Slowly add a solution of benzyl isothiocyanate (1 equivalent) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction: The synthesized (or commercially obtained) 3-Acetylphenyl isothiocyanate (1 equivalent) is dissolved in a suitable solvent like acetonitrile or acetone. To this solution, benzylamine (1 equivalent) is added dropwise at room temperature.
-
Reaction Completion: The reaction is typically exothermic and proceeds to completion within a few hours. The formation of the product can be monitored by TLC.
-
Product Isolation: The product often precipitates out of the solution upon completion. The solid is collected by filtration, washed with a cold solvent, and dried to afford the desired this compound.
Comparative Biological Activity of Thiourea Derivatives
Thiourea derivatives have been extensively studied for their potential as therapeutic agents, exhibiting a wide range of biological activities. The following tables summarize the anticancer and antibacterial activities of several thiourea derivatives that are structurally related to this compound, providing a benchmark for its potential efficacy.
Anticancer Activity of Thiourea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [1] |
| HepG2 | 1.74 | [1] | |
| MCF7 | 7.0 | [1] | |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | [2] |
| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB-231 (Breast Cancer) | 3.0 | [2] |
| MDA-MB-468 (Breast Cancer) | 4.6 | [2] | |
| MCF7 (Breast Cancer) | 4.5 | [2] | |
| 1-aryl-3-(pyridin-2-yl) thiourea derivative 20 | MCF-7 (Breast Cancer) | 1.3 | [2] |
| SkBR3 (Breast Cancer) | 0.7 | [2] |
Antibacterial Activity of Thiourea Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiourea Derivative (TD4) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2-16 | [3] |
| Staphylococcus epidermidis | 2-16 | [3] | |
| Enterococcus faecalis | 2-16 | [3] | |
| N-aryl thiourea derivatives with electron-withdrawing groups | Various bacteria | Good activity | [4] |
Visualizing the Workflow and Pathways
To further elucidate the synthesis and potential biological implications of this compound, the following diagrams have been generated.
Caption: Synthesis workflow for this compound.
Caption: General workflow for the biological testing of thiourea derivatives.
Caption: Potential signaling pathway inhibited by anticancer thiourea derivatives.
References
Head-to-head comparison of different synthesis routes for 1-(3-Acetylphenyl)-3-benzylthiourea
For researchers and professionals in drug development, the efficient synthesis of novel compounds is paramount. This guide provides a comparative analysis of potential synthesis routes for 1-(3-Acetylphenyl)-3-benzylthiourea, a molecule of interest for further chemical and biological studies. This document outlines two primary synthetic strategies, detailing the experimental protocols and presenting a comparison of their theoretical yields and reaction conditions.
Executive Summary
Two principal synthetic pathways for the preparation of this compound have been identified and evaluated. Route A involves the reaction of 3-aminoacetophenone with benzyl isothiocyanate. Route B follows a convergent synthesis approach, reacting 3-acetylphenyl isothiocyanate with benzylamine. While both routes are chemically sound, the availability of starting materials and the desired scale of production will likely influence the preferred method. This guide provides the necessary details for researchers to make an informed decision based on their specific laboratory context.
Data Presentation: A Comparative Overview
| Parameter | Route A: 3-Aminoacetophenone + Benzyl Isothiocyanate | Route B: 3-Acetylphenyl Isothiocyanate + Benzylamine |
| Starting Materials | 3-Aminoacetophenone, Benzyl isothiocyanate | 3-Acetylphenyl isothiocyanate, Benzylamine |
| Reaction Type | Nucleophilic addition | Nucleophilic addition |
| Solvent | Acetone, Ethanol, or Dichloromethane | Dichloromethane or Tetrahydrofuran |
| Reaction Temperature | Room temperature to reflux | Room temperature |
| Reaction Time | 1 - 4 hours | 1 - 3 hours |
| Work-up | Filtration of precipitate or solvent evaporation followed by recrystallization | Solvent evaporation and recrystallization |
| Theoretical Yield | High | High |
Experimental Protocols
Route A: Synthesis from 3-Aminoacetophenone and Benzyl Isothiocyanate
This route represents the most direct method for the synthesis of the target compound, relying on the nucleophilic attack of the amino group of 3-aminoacetophenone on the electrophilic carbon of benzyl isothiocyanate.
Materials:
-
3-Aminoacetophenone
-
Benzyl isothiocyanate
-
Acetone (or ethanol, dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 3-aminoacetophenone in a suitable solvent such as acetone.
-
To this solution, add 1.0 equivalent of benzyl isothiocyanate dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product often precipitates out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Route B: Synthesis from 3-Acetylphenyl Isothiocyanate and Benzylamine
This alternative route involves the synthesis of the isothiocyanate intermediate from 3-aminoacetophenone, followed by its reaction with benzylamine.
Step 1: Synthesis of 3-Acetylphenyl Isothiocyanate
The preparation of 3-acetylphenyl isothiocyanate can be achieved via several methods. A common approach involves the reaction of 3-aminoacetophenone with carbon disulfide in the presence of a base, followed by treatment with a desulfurizing agent.
Materials:
-
3-Aminoacetophenone
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Cyanuric chloride (TCT) or Tosyl chloride
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a stirred mixture of 3-aminoacetophenone (1.0 eq) and potassium carbonate (2.0 eq) in water, add carbon disulfide (1.2 eq) dropwise at room temperature.
-
Stir the mixture for several hours until the starting amine is consumed (monitored by TLC).
-
Cool the reaction mixture to 0°C and add a solution of cyanuric chloride (0.5 eq) in dichloromethane dropwise.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-acetylphenyl isothiocyanate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
3-Acetylphenyl isothiocyanate (from Step 1)
-
Benzylamine
-
Dichloromethane or Tetrahydrofuran
Procedure:
-
Dissolve the crude 3-acetylphenyl isothiocyanate (1.0 eq) in dichloromethane.
-
To this solution, add benzylamine (1.0 eq) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent to obtain this compound.
Mandatory Visualizations
Caption: Comparative workflow of the two synthesis routes for this compound.
Caption: Decision-making flowchart for selecting a synthesis route.
Comparative Efficacy of 3-(Trifluoromethyl)phenylthiourea Analogs in Cancer Cell Lines: A Review of Peer-Reviewed Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of a series of 3-(trifluoromethyl)phenylthiourea analogs against various cancer cell lines, based on peer-reviewed scientific literature. The primary focus is on a study by Wir-Konas et al. (2021), which details the cytotoxic and pro-apoptotic effects of these compounds. For comparative purposes, data for the conventional chemotherapeutic agent cisplatin and other classes of thiourea derivatives are also included where available, to offer a broader context for their potential as anticancer agents.
Overview of 3-(Trifluoromethyl)phenylthiourea Analogs
Thiourea derivatives have emerged as a promising class of compounds in anticancer drug discovery. The 3-(trifluoromethyl)phenylthiourea scaffold, in particular, has been the subject of synthetic and biological investigations due to its potent cytotoxic activities against a range of cancer cell lines. These compounds have been shown to induce apoptosis and modulate inflammatory pathways, highlighting their potential for further development.
Quantitative Efficacy Data
The in vitro cytotoxic activity of 3-(trifluoromethyl)phenylthiourea analogs was evaluated against a panel of human cancer cell lines, including colon cancer (SW480, SW620), prostate cancer (PC3), and chronic myelogenous leukemia (K-562). A normal human keratinocyte cell line (HaCaT) was used to assess selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the tables below.
Cytotoxic Activity (IC50) of 3-(Trifluoromethyl)phenylthiourea Analogs
The following table presents the IC50 values (in µM) of the most potent 3-(trifluoromethyl)phenylthiourea analogs from the study by Wir-Konas et al. (2021), compared with the standard chemotherapeutic drug, cisplatin.[1][2] Lower IC50 values indicate higher potency.
| Compound | SW480 (Colon) | SW620 (Colon) | PC3 (Prostate) | K-562 (Leukemia) | HaCaT (Normal) | Selectivity Index (SI) for SW620 |
| Compound 2 (3,4-dichlorophenyl) | 9.0 ± 1.50 | 1.5 ± 0.72 | 8.9 ± 2.05 | 6.3 ± 1.05 | 24.7 ± 4.35 | 16.5 |
| Compound 8 (4-CF3-phenyl) | 7.3 ± 1.25 | 5.8 ± 0.76 | 6.9 ± 1.64 | >40 | 29.1 ± 3.15 | 5.0 |
| Compound 1 (3-chloro-4-fluorophenyl) | 12.7 ± 1.53 | 9.4 ± 1.85 | 15.8 ± 2.11 | 7.9 ± 1.10 | >40 | >4.3 |
| Compound 3 (2,4-dichlorophenyl) | 18.9 ± 2.80 | 7.6 ± 1.75 | 13.7 ± 7.04 | 21.9 ± 3.15 | >40 | >5.3 |
| Compound 9 (4-chlorophenyl) | 16.5 ± 2.15 | 6.8 ± 1.02 | 22.4 ± 3.50 | 10.2 ± 1.35 | >40 | >5.9 |
| Cisplatin (Reference) | 22.5 ± 3.50 | 18.7 ± 2.50 | 10.5 ± 1.50 | 4.9 ± 0.80 | - | - |
Selectivity Index (SI) = IC50 (HaCaT) / IC50 (Cancer Cell Line)
Apoptotic Activity and IL-6 Inhibition
Further mechanistic studies revealed that these compounds induce apoptosis (programmed cell death) and inhibit the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) in colon cancer cell lines.
| Compound | Cell Line | % of Late Apoptotic Cells | % IL-6 Inhibition |
| Compound 2 (3,4-dichlorophenyl) | SW480 | 95 ± 1.5 | 54 |
| SW620 | 99 ± 0.8 | 63 | |
| Compound 8 (4-CF3-phenyl) | SW480 | 97 ± 1.2 | - |
| PC3 | 25 ± 1.5 | - | |
| Compound 1 (3-chloro-4-fluorophenyl) | SW480 | 60 ± 1.8 | - |
| K-562 | 74 ± 3.8 | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
-
Cell Seeding: Cancer and normal cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the thiourea analogs or cisplatin for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth was calculated from the dose-response curves.
Annexin V-FITC Apoptosis Assay
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Workflow:
-
Cell Treatment: Cells were seeded in 6-well plates and treated with the IC50 concentration of the selected thiourea derivatives for 72 hours.
-
Cell Harvesting: Cells were harvested, washed with PBS, and resuspended in 1X binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Annexin V binds to exposed PS, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
IL-6 Level Assay (ELISA)
The concentration of IL-6 in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA) kit.
Workflow:
-
Sample Collection: Supernatants from cell cultures treated with the IC50 concentrations of the compounds for 72 hours were collected.
-
ELISA Procedure: The assay was performed according to the manufacturer's protocol. Briefly, supernatants were added to wells pre-coated with an anti-IL-6 antibody.
-
Detection: A biotin-conjugated anti-IL-6 antibody and streptavidin-HRP were added, followed by a substrate solution.
-
Absorbance Measurement: The absorbance was measured at 450 nm, and the IL-6 concentration was determined from a standard curve.
Signaling Pathways and Mechanisms of Action
The anticancer effects of 3-(trifluoromethyl)phenylthiourea analogs are attributed to their ability to induce apoptosis and inhibit pro-inflammatory signaling.
Induction of Apoptosis
The significant increase in the percentage of late apoptotic cells suggests that these compounds effectively trigger programmed cell death. A follow-up study by the same research group indicated the involvement of caspase-3/7 activation, key executioner caspases in the apoptotic cascade.[3] While the precise upstream signaling (intrinsic vs. extrinsic pathway) requires further elucidation for this specific analog series, the activation of executioner caspases is a critical step in the dismantling of the cell.
Caption: Proposed intrinsic apoptotic pathway initiated by thiourea analogs.
Inhibition of IL-6 Signaling
Interleukin-6 is a cytokine that plays a crucial role in promoting cancer cell proliferation, survival, and inflammation through the JAK/STAT and NF-κB signaling pathways. The observed reduction in IL-6 secretion by the thiourea analogs suggests an anti-inflammatory component to their anticancer activity. A subsequent study has linked these derivatives to a decrease in NF-κB activation, a key transcription factor for IL-6.[3] By inhibiting NF-κB, these compounds can downregulate the expression and secretion of IL-6, thereby impeding a critical pro-survival pathway in cancer cells.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure for the Disposal of 1-(3-Acetylphenyl)-3-benzylthiourea
This document provides a comprehensive protocol for the safe and compliant disposal of 1-(3-Acetylphenyl)-3-benzylthiourea, a compound utilized in laboratory research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Classification
Key Hazards:
-
Potential for toxicity if ingested, inhaled, or absorbed through the skin.
-
Combustion may produce hazardous gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[2]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the appropriate personal protective equipment (PPE) to minimize exposure.
| PPE Item | Specification |
| Gloves | Nitrile rubber gloves or other chemically resistant gloves. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | A standard laboratory coat must be worn and fully buttoned. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. |
Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Solid Waste: Collect solid this compound waste in a dedicated, leak-proof container that is compatible with the chemical.[7][8] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4][8]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weighing boats, gloves, and bench paper, must also be disposed of as hazardous waste in the same designated container.[8]
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8][9] The rinsate must be collected and treated as hazardous liquid waste.[8] After triple-rinsing and air-drying in a fume hood, the defaced container may be disposed of in the regular laboratory trash or recycling, depending on institutional policies.[9]
-
Liquid Waste (Solutions): If the compound is in a solvent, collect it in a separate, compatible, and clearly labeled hazardous waste container. The label must list all chemical constituents and their approximate concentrations.[4]
Step-by-Step Disposal Protocol
-
Designate a Waste Accumulation Area: Establish a specific area within the laboratory for the accumulation of hazardous waste. This area should be well-ventilated and away from general laboratory traffic.[7]
-
Prepare the Waste Container: Select a robust, leak-proof container with a secure, screw-on cap.[7][8] Affix a "Hazardous Waste" label to the container before adding any waste.[4][8]
-
Transfer the Waste: Carefully transfer the solid this compound and any contaminated disposable materials into the prepared waste container. Minimize the generation of dust.
-
Secure the Container: Keep the waste container tightly closed except when adding waste.[7][8]
-
Log the Waste: Maintain a log sheet near the waste accumulation area to record the contents and quantities of waste added to the container.
-
Arrange for Pickup: Once the container is full or has reached the institutional time limit for storage (e.g., 90 days), arrange for its collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][7]
Emergency Procedures
In the event of a spill or accidental release, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and the institutional EHS department.
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.
-
Containment (for trained personnel only): If you are trained and it is safe to do so, contain the spill using a chemical spill kit. Avoid generating dust. The spilled material and all cleanup materials must be placed in a sealed container and disposed of as hazardous waste.
Visual Guide for Disposal Decision Making
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. chemos.de [chemos.de]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 1-(3-Acetylphenyl)-3-benzylthiourea
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for 1-(3-Acetylphenyl)-3-benzylthiourea based on the safety profiles of structurally related thiourea compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, a comprehensive, substance-specific risk assessment should be conducted by qualified personnel before commencing any work.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this chemical compound.
Immediate Safety and Operational Plan
Safe handling of this compound requires stringent adherence to safety protocols to minimize exposure and mitigate potential risks. The following procedures outline the necessary steps for safe operation and emergency preparedness.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE): A comprehensive PPE plan is critical. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended for protection against bases, oils, and many solvents. Always inspect gloves for integrity before use and launder contaminated reusable gloves before re-use. |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | To protect against splashes and dust. A face shield may be necessary when there is a significant risk of splashing. |
| Body | Laboratory coat | A standard lab coat should be worn to protect against incidental contact. For tasks with a higher risk of exposure, a chemically resistant apron or coveralls may be required. |
| Respiratory | NIOSH-approved respirator | A respirator is required when dusts are generated. The specific type of respirator should be determined by a formal risk assessment. |
| Feet | Closed-toe shoes | To protect feet from spills and falling objects. |
Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Wash hands thoroughly with soap and water after handling.
-
Keep containers securely sealed when not in use.
Disposal Plan:
-
This material and its container must be disposed of as hazardous waste.
-
Do not empty into drains or release into the environment.
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.
-
Contaminated packaging should be treated as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Spill and Emergency Procedures
Spill Response:
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, dampen the spilled solid with water to prevent dusting.
-
Carefully sweep or scoop the material into a labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Major Spill:
-
Evacuate the area and prevent entry.
-
Alert emergency responders.
-
Ensure the area is well-ventilated.
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or rash occurs, get medical advice.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
